Temgicoluril
Description
MEBICAR is a small molecule drug and has 1 investigational indication.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUSFJTJXFNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1=O)C)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143588 | |
| Record name | Mebikar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10095-06-4 | |
| Record name | Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebikar | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebicar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13522 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebikar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMGICOLURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, a molecule also known by the common name Mebicar. This document details the synthetic pathway starting from N,N'-dimethylurea and glyoxal, presenting key quantitative data, detailed experimental protocols, and visualizations of the reaction workflow and proposed mechanism.
Overview of the Synthetic Pathway
The synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione from N,N'-dimethylurea and glyoxal is a two-step process. The initial reaction involves the condensation of N,N'-dimethylurea with glyoxal to form the intermediate, 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone. This is followed by an acid-catalyzed intramolecular cyclization to yield the final bicyclic product.
Caption: Overview of the two-step synthesis of the target compound.
Quantitative Data
The following tables summarize the key physical and spectroscopic properties of the intermediate and the final product.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone | C₅H₁₀N₂O₃ | 146.14 | 140 | White crystalline solid |
| Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (Mebicar) | C₈H₁₄N₄O₂ | 198.22 | 225-227 | White to off-white powder |
Table 2: Spectroscopic Data for Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
| Data Type | Observed Values |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| InChI Key | XIUUSFJTJXFNGH-UHFFFAOYSA-N[1] |
| SMILES | O=C1N(C)C2N(C)C(=O)N(C)C2N1C |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the intermediate and its subsequent conversion to the final product.
Step 1: Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone
This procedure is adapted from a patented method and focuses on the initial condensation reaction.
Materials:
-
N,N'-Dimethylurea (2 moles, 176 parts by weight)
-
40% Aqueous glyoxal solution (2 moles, 290 parts by weight)
-
Sodium hydroxide solution (for pH adjustment)
-
Methanol (for washing)
Procedure:
-
Combine N,N'-dimethylurea and the 40% aqueous glyoxal solution in a suitable reaction vessel.
-
Adjust the pH of the mixture to 7 using a sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for several hours.
-
A white solid will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the collected solid with methanol.
-
Dry the product to obtain white crystals of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone.
Expected Yield: High yield.
Caption: Workflow for the synthesis of the intermediate.
Step 2: Acid-Catalyzed Cyclization to Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
This proposed procedure is based on literature suggestions that acidic conditions (pH < 5) are required for the cyclization of the intermediate.
Materials:
-
4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone (from Step 1)
-
An appropriate acid catalyst (e.g., hydrochloric acid, sulfuric acid)
-
A suitable solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone in a suitable solvent.
-
Acidify the solution to a pH below 5 using an acid catalyst.
-
Heat the reaction mixture. The exact temperature and reaction time will need to be optimized.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, neutralize the reaction mixture.
-
Isolate the crude product, which may involve precipitation or extraction.
-
Purify the product by recrystallization from a suitable solvent (e.g., 1,4-dioxane) to obtain Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione.
Note: The specific conditions for this step, including the choice of acid, solvent, temperature, and reaction time, may require optimization for best results.
Proposed Reaction Mechanism
The proposed mechanism for the acid-catalyzed cyclization involves the protonation of the hydroxyl groups of the intermediate, followed by the elimination of water to form a carbocation. A subsequent intramolecular nucleophilic attack by the second urea nitrogen atom leads to the formation of the second ring and, after deprotonation, the final bicyclic product.
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Conclusion
The synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione from N,N'-dimethylurea and glyoxal is a feasible two-step process. While the initial condensation to form the dihydroxy intermediate is straightforward, the subsequent acid-catalyzed cyclization requires careful control of pH and other reaction conditions. This guide provides a solid foundation for researchers to develop a robust and optimized synthetic procedure for this valuable compound. Further investigation is recommended to elucidate the precise optimal conditions for the cyclization step and to obtain comprehensive spectroscopic data for the final product.
References
Mebicar: A Technical Guide to its Physicochemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Mebicar (also known as Mebicarum or Tetramethylglycoluril). The information presented herein is intended to support research and drug development activities by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
Mebicar is an anxiolytic compound with a unique bicyclic structure.[1] Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.
Table 1: General Physicochemical Properties of Mebicar
| Property | Value | Source |
| IUPAC Name | 1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | [1][2] |
| Other Names | Adaptol, Mebicarum, Mebikar, Temgikoluril, Tetramethylglycoluril | [1][2][3] |
| CAS Number | 10095-06-4 | [1][4][5] |
| Molecular Formula | C₈H₁₄N₄O₂ | [1][2][4][5][6] |
| Molar Mass | 198.22 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~300°C (decomposes) | [1] |
| Stability | Stable for ≥ 4 years under appropriate storage conditions. Does not react with acids, alkalis, oxidants, or reducing agents. | [3][4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2–8°C. Protect from moisture and direct sunlight. | [1] |
Table 2: Solubility and Partition Coefficient of Mebicar
| Property | Value | Conditions | Source |
| Solubility in Water | Moderate; a patent suggests excellent solubility (about 50% at ambient temperature) | - | [1][7] |
| Solubility in DMF | 30 mg/mL | - | [4] |
| Solubility in DMSO | 30 mg/mL; 125 mg/mL (sonication recommended) | - | [4][8] |
| Solubility in Ethanol | 25 mg/mL | - | [4] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | - | [4] |
| logP | -0.74 | ALOGPS | [9] |
| -0.8 | Chemaxon | [9] | |
| -0.9 | XLogP3 | [5] | |
| pKa (Strongest Basic) | -2.7 | Chemaxon | [9] |
Experimental Protocols
The following sections detail the methodologies for determining key physicochemical properties of Mebicar. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Determination of Melting Point
The melting point of Mebicar can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry, powdered Mebicar is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[11]
-
Observation: The temperature at which the substance first begins to melt (the appearance of the first droplet of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[11] Given that Mebicar decomposes at its melting point, observation of charring or discoloration should also be noted.[1]
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of Mebicar in aqueous media can be determined using the shake-flask method, a widely accepted technique for this purpose.[12]
Methodology:
-
Preparation of Saturated Solution: An excess amount of Mebicar is added to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath or shaker, typically at 37 ± 1 °C, to mimic physiological conditions.[13] Agitation should continue until equilibrium is reached, which can be determined by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until it remains constant.[13]
-
Sample Collection and Preparation: At each time point, an aliquot of the suspension is withdrawn and immediately filtered through a 0.45 µm filter or centrifuged to remove undissolved solids.[12]
-
Quantification: The concentration of Mebicar in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The equilibrium solubility is reported as the average of the concentrations from the final time points. A minimum of three replicate determinations is recommended.[14]
Mechanism of Action and Signaling Pathways
Mebicar's anxiolytic effects are believed to stem from its modulation of several key neurotransmitter systems in the brain.[2][3] Unlike benzodiazepines, it does not directly act on GABA receptors but influences the balance of inhibitory and excitatory neurotransmission.[15]
The proposed mechanism involves:
-
Enhancement of Serotonergic Activity: Mebicar has been shown to increase the levels of serotonin in the brain.[16]
-
Reduction of Noradrenergic Activity: It concurrently decreases the levels of norepinephrine.[16]
-
GABAergic Modulation: While not a direct agonist, it is thought to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.[15]
-
No Significant Effect on Dopaminergic and Cholinergic Systems: Studies indicate that Mebicar does not significantly affect these neurotransmitter systems.[3][16]
This multi-faceted action on the limbic-reticular complex, particularly the hypothalamus, contributes to its anxiolytic properties without causing significant sedation or muscle relaxation.[2][16]
References
- 1. Mebikar Mebicar Temgikoluril Pure Comp. 99% 1000mg - SYNTHETIKA [synthetikaeu.com]
- 2. Temgicoluril - Wikipedia [en.wikipedia.org]
- 3. Buy Mebicar | 10095-06-4 [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mebicar | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. KEGG DRUG: Mebicar [kegg.jp]
- 7. US20110070305A1 - Sustained release pharmaceutical composition containing mebicar - Google Patents [patents.google.com]
- 8. This compound | GABA Receptor | TargetMol [targetmol.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. scielo.br [scielo.br]
- 13. who.int [who.int]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. pillintrip.com [pillintrip.com]
- 16. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebicar's Mechanism of Action on GABAergic and Serotonergic Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebicar (marketed as Adaptol) is an anxiolytic and nootropic agent with a unique chemical structure, distinct from benzodiazepines and other classical psychoactive drugs. Its therapeutic effects are attributed to its modulatory actions on several neurotransmitter systems, most notably the GABAergic and serotonergic systems. This technical guide provides a comprehensive overview of the current understanding of Mebicar's mechanism of action, focusing on its interaction with these two key systems. While direct, quantitative binding affinities for specific receptor subtypes remain largely uncharacterized in publicly available literature, this guide synthesizes the existing qualitative and functional data to elucidate its purported mechanisms. This document also outlines detailed, generalized experimental protocols that are employed to study such interactions, providing a framework for future quantitative investigations into Mebicar's neuropharmacological profile.
Introduction
Mebicar, chemically 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione, is a non-benzodiazepine anxiolytic used in Eastern European countries for the treatment of anxiety, neurotic disorders, and to improve tolerance of other psychotropic drugs.[1] Unlike many anxiolytics, Mebicar is reported to exert its effects without significant sedation, myorelaxation, or impairment of cognitive function.[2] Its mechanism of action is believed to be multifactorial, involving the modulation of several key neurotransmitter systems in the brain, including the GABAergic, serotonergic, and adrenergic systems.[2] This guide will focus on its effects on the GABAergic and serotonergic systems, which are thought to be central to its anxiolytic properties.
Interaction with the GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in regulating neuronal excitability and anxiety. While direct binding of Mebicar to GABA receptors has not been quantitatively demonstrated in available literature, several studies suggest a facilitatory role in GABAergic transmission.[3]
Functional Effects on GABAergic Transmission
Studies have indicated that Mebicar may enhance the inhibitory effects of GABA. One study reported that Mebicar increased the preconvulsive period induced by thiosemicarbazide, a substance that inhibits GABA synthesis.[3] It also displayed antagonism towards the convulsant effects of bicuculline, a competitive antagonist of the GABA-A receptor.[3] These findings suggest that Mebicar may potentiate GABAergic neurotransmission, although the precise molecular mechanism remains to be elucidated. Interestingly, the same study noted that upon two-week administration, Mebicar reduced the overall GABA content in the rat brain, leading to the hypothesis that Mebicar may facilitate inhibitory GABAergic transmission, possibly through a compensatory mechanism.[3]
Signaling Pathway
The proposed, though not definitively proven, mechanism involves the potentiation of GABA-A receptor function. GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.
Caption: Proposed Mebicar Action on GABAergic Signaling.
Interaction with the Serotonergic System
The serotonergic system is deeply involved in the regulation of mood, anxiety, and cognition. Evidence suggests that Mebicar also modulates this system, contributing to its anxiolytic and nootropic effects.
Effects on Serotonin Levels
An early study reported that Mebicar increases the level of serotonin in the brain.[2] However, the study did not elucidate the mechanism behind this increase. Potential mechanisms could include increased synthesis, decreased metabolism, or modulation of serotonin reuptake. Further research is needed to determine the precise action of Mebicar on serotonin dynamics.
Potential Mechanisms of Action
The observed increase in brain serotonin levels could be due to several factors, which are currently speculative:
-
Inhibition of Serotonin Reuptake: Mebicar might act as a serotonin reuptake inhibitor (SRI), blocking the serotonin transporter (SERT) and thereby increasing the synaptic concentration of serotonin.
-
Modulation of Serotonin Synthesis: Mebicar could potentially influence the enzymatic pathway of serotonin synthesis, for example, by affecting the activity of tryptophan hydroxylase.
-
Inhibition of Monoamine Oxidase (MAO): Mebicar might inhibit the activity of MAO, the enzyme responsible for the degradation of serotonin.
Caption: Potential Mebicar Actions on Serotonergic Synapse.
Quantitative Data Summary
A thorough review of the available scientific literature did not yield specific quantitative data regarding the binding affinities (e.g., Ki or Kd values) of Mebicar for GABA receptors, serotonin receptors, or the serotonin transporter. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Mebicar Binding Affinity for GABAergic System Components
| Target | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| GABA-A Receptor | Data not available | Data not available | Data not available | Data not available |
Table 2: Mebicar Binding Affinity for Serotonergic System Components
| Target | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 5-HT1A Receptor | Data not available | Data not available | Data not available | Data not available | |
| 5-HT2A Receptor | Data not available | Data not available | Data not available | Data not available | |
| 5-HT2C Receptor | Data not available | Data not available | Data not available | Data not available | |
| Serotonin Transporter (SERT) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections describe generalized experimental protocols that are standardly used to investigate the interaction of a compound like Mebicar with the GABAergic and serotonergic systems. These are provided as a methodological guide for future research.
GABA-A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the GABA-A receptor.
Objective: To determine the Ki of Mebicar for the GABA-A receptor.
Materials:
-
Rat brain cortex tissue
-
[3H]-Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Mebicar (test compound)
-
Tris-HCl buffer
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in buffer to a known protein concentration.
-
Binding Assay: In a series of tubes, incubate the prepared brain membranes with a fixed concentration of [3H]-Muscimol and varying concentrations of Mebicar.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]-Muscimol binding against the concentration of Mebicar. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vivo Microdialysis for Serotonin Measurement
This technique allows for the measurement of extracellular serotonin levels in the brain of a living animal following drug administration.
Objective: To quantify the effect of Mebicar administration on extracellular serotonin levels in a specific brain region (e.g., hippocampus).
Materials:
-
Live, freely moving rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Mebicar solution
-
High-performance liquid chromatography (HPLC) with electrochemical detection (ECD)
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat using a stereotaxic frame. Allow the animal to recover.
-
Perfusion: On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a baseline of extracellular serotonin levels.
-
Drug Administration: Administer Mebicar to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at the same intervals.
-
Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and plot over time.
References
- 1. [Experimental comparative study of the analgesic activity of the diurnal anxiolytic mebicar, amitriptyline, and diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Temgicoluril: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temgicoluril, also known as Mebicar, is a non-benzodiazepine anxiolytic and nootropic agent. Its chemical name is 1,3,4,6-tetramethylglycoluril, and it possesses a unique bicyclic structure derived from the condensation of N,N'-dimethylurea and glyoxal. Understanding the precise chemical structure and purity of this compound is paramount for its development and application in a pharmaceutical context. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document details predicted and comparative spectroscopic data for this compound, alongside detailed experimental protocols. Due to the limited availability of public experimental spectra for this compound, data for the parent compound, glycoluril, is provided for comparative purposes.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione |
| Molecular Formula | C₈H₁₄N₄O₂ |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 10095-06-4 |
Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Compound | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~ 2.8-3.0 | Singlet | 6H | N-CH₃ (Positions 1, 6) |
| This compound | ~ 2.7-2.9 | Singlet | 6H | N-CH₃ (Positions 3, 4) |
| This compound | ~ 4.5-4.7 | Singlet | 2H | C-H (Bridgehead) |
| Glycoluril | 5.34 | Singlet | 2H | C-H (Bridgehead) |
| Glycoluril | 7.25 | Singlet | 4H | N-H |
¹³C NMR (Carbon NMR) Data
| Compound | Predicted Chemical Shift (δ) ppm | Assignment |
| This compound | ~ 158-160 | C=O (Carbonyl) |
| This compound | ~ 75-77 | C-H (Bridgehead) |
| This compound | ~ 28-30 | N-CH₃ (Positions 1, 6) |
| This compound | ~ 26-28 | N-CH₃ (Positions 3, 4) |
| Glycoluril | 159.2 | C=O (Carbonyl) |
| Glycoluril | 73.8 | C-H (Bridgehead) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Compound | Predicted/Observed Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~ 1700-1750 (strong) | C=O stretch (amide) |
| This compound | ~ 2900-3000 (medium) | C-H stretch (aliphatic) |
| This compound | ~ 1400-1500 (medium) | C-H bend (aliphatic) |
| Glycoluril | ~ 3200-3400 (broad) | N-H stretch |
| Glycoluril | ~ 1700 (strong) | C=O stretch (amide) |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of a molecule, providing information about its molecular weight and fragmentation pattern.
| Compound | Predicted/Observed m/z | Ion Assignment |
| This compound | 198.1168 | [M]⁺ (Molecular Ion) |
| This compound | 141.0827 | [M - C₂H₃N₂O]⁺ |
| This compound | 84.0585 | [M - C₄H₆N₂O₂]⁺ |
| Glycoluril | 142.0491 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Mass Spectrometry (Electrospray Ionization - ESI)
The Neurochemical Dichotomy of Mebicar: An In-depth Examination of its Effects on Brain Norepinephrine and Serotonin Systems
For Immediate Release
[City, State] – [Date] – Adaptopharm, a leader in neuropharmacological research, today released a comprehensive whitepaper detailing the neurochemical profile of Mebicar's (also known as Temgicoluril) effects on the brain's norepinephrine and serotonin systems. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the existing, albeit limited, understanding of Mebicar's unique dual action on these key monoamine neurotransmitters.
Mebicar, an anxiolytic with nootropic properties, has long been noted for its distinct mechanism of action that differentiates it from typical benzodiazepines. A foundational aspect of its pharmacological profile is its reported influence on the adrenergic and serotonergic systems. Preclinical studies have indicated that Mebicar exerts a dichotomous effect: it decreases levels of norepinephrine while simultaneously increasing levels of serotonin in the brain.[1] This technical guide aims to explore the available evidence, outline the putative mechanisms, and provide a framework for future quantitative research.
Summary of Neurochemical Effects
While precise quantitative data from publicly accessible, peer-reviewed literature is scarce, the consistent qualitative description points to a significant modulatory effect on two of the brain's primary monoaminergic systems. The table below summarizes the reported qualitative effects of Mebicar on brain norepinephrine and serotonin.
| Neurotransmitter | Reported Effect |
| Norepinephrine | Decrease in brain levels |
| Serotonin | Increase in brain levels |
It is critical to note that the referenced studies do not provide specific quantitative data, such as percentage change or absolute concentration, or details on the specific brain regions analyzed. This represents a significant gap in the current understanding of Mebicar's neuropharmacology.
Putative Signaling Pathways and Mebicar's Influence
The precise molecular targets through which Mebicar mediates its effects on norepinephrine and serotonin levels are not yet fully elucidated. However, we can postulate the potential pathways based on the known pharmacology of monoamine neurotransmission.
The following diagram illustrates a simplified representation of norepinephrine and serotonin signaling pathways and the hypothesized points of intervention for Mebicar.
Experimental Protocols: A General Overview
The workflow diagram below outlines a typical experimental process for such a study.
A more detailed breakdown of these stages is as follows:
-
Animal Models: Studies would likely utilize standard laboratory animal models such as Sprague-Dawley rats or C57BL/6 mice. The choice of species and strain can influence the metabolic and neurochemical outcomes.
-
Drug Administration: Mebicar would be administered at various doses, likely via oral gavage or intraperitoneal injection, to establish a dose-response relationship. A vehicle control group receiving an inert substance would be essential for comparison.
-
Time-Course Analysis: To understand the pharmacodynamics of Mebicar, animals would be euthanized at different time points following drug administration. This allows for the determination of the onset, peak, and duration of its neurochemical effects.
-
Brain Tissue Collection and Processing: Following euthanasia, brains would be rapidly extracted and dissected to isolate specific regions of interest, such as the hippocampus, prefrontal cortex, striatum, and hypothalamus, which are all critically involved in mood and anxiety.
-
Neurotransmitter Quantification: The most common and reliable methods for quantifying monoamines in brain tissue are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS). These techniques allow for the sensitive and specific measurement of norepinephrine, serotonin, and their metabolites.
Future Directions and Conclusion
The existing literature provides a foundational, yet incomplete, picture of Mebicar's interaction with the norepinephrine and serotonin systems. The qualitative reports of its dual action are intriguing and suggest a unique mechanism for its anxiolytic and nootropic effects. However, the lack of robust quantitative data is a significant limitation that hinders a deeper understanding and further development of Mebicar-based therapeutics.
Future research should prioritize the following:
-
Quantitative Neurochemical Analysis: Rigorous studies are needed to quantify the dose-dependent effects of Mebicar on norepinephrine and serotonin levels in various brain regions.
-
Metabolite Analysis: Measuring the levels of monoamine metabolites (e.g., MHPG for norepinephrine and 5-HIAA for serotonin) would provide insights into the effects of Mebicar on neurotransmitter turnover.
-
Receptor Binding Assays: Determining the binding affinity of Mebicar for various adrenergic and serotonergic receptors and transporters (NET and SERT) is crucial to identify its direct molecular targets.
-
In Vivo Microdialysis: This technique would allow for the real-time measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a more dynamic understanding of Mebicar's effects.
References
Initial In-Vitro Screening of Tetramethylglycoluril for Novel Therapeutic Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylglycoluril, also known as mebicar or temgicoluril, is a small molecule primarily recognized for its anxiolytic and nootropic properties.[1][2][3] Its mechanism of action is understood to involve the modulation of major neurotransmitter systems, most notably enhancing GABAergic neurotransmission.[1][4][5][6][7] While its efficacy in these areas is established, the full therapeutic potential of Tetramethylglycoluril may be broader. This guide outlines a comprehensive in-vitro screening strategy to identify novel therapeutic targets for this compound, moving beyond its known neurological effects. The proposed workflow is designed to be a starting point for a thorough investigation into the polypharmacology of Tetramethylglycoluril, potentially uncovering new applications in a variety of disease contexts.
The screening cascade is designed in a tiered approach, beginning with a broad primary screen against a diverse panel of targets, followed by more focused secondary and functional assays to confirm and characterize initial "hits." This systematic approach allows for an efficient and data-driven exploration of the compound's biological activity.
Experimental Workflow
The initial in-vitro screening of Tetramethylglycoluril will follow a logical progression from broad, high-throughput screening to more specific, functional assays. This workflow ensures that a wide range of potential targets are initially assessed, with subsequent efforts focused on the most promising interactions.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Mebicar's Effect on Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebicar (tetramethylglycoluril) is an anxiolytic and nootropic agent with a unique chemical structure that sets it apart from classical benzodiazepines and other common psychotropic drugs. Its molecular formula is C₈H₁₄N₄O₂ and it has a molar mass of 198.22 g/mol .[1][2] The mechanism of action of Mebicar is not fully elucidated, and it appears to modulate several major neurotransmitter systems, including the GABAergic, serotonergic, and adrenergic systems.[3] However, evidence suggests that Mebicar may not act as a direct high-affinity ligand at the primary binding sites of many common receptors, indicating a potentially more subtle or indirect modulatory role.[3]
This application note provides a guide for researchers to investigate the effects of Mebicar on receptor binding using in vitro assays. The protocols detailed below are designed to determine if Mebicar directly competes with known ligands for receptor binding sites or if it acts allosterically to modulate ligand binding. Given the current understanding of Mebicar, a primary objective of these assays is to systematically screen for potential interactions and to quantify any observed binding affinity.
Key Concepts in Receptor Binding Assays
In vitro receptor binding assays are fundamental tools in pharmacology and drug discovery for characterizing the interaction between a ligand (such as a drug or neurotransmitter) and its receptor. The two primary types of assays described here are saturation and competitive binding assays.
-
Saturation Binding Assays: These experiments are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for those receptors. A high-affinity radioligand is incubated at various concentrations with the receptor preparation until equilibrium is reached.
-
Competitive Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (like Mebicar) for a receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The results are typically expressed as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.
Data Presentation
Due to the limited availability of public data on Mebicar's direct receptor binding affinities, the following table is provided as a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of Mebicar's binding profile across different receptor types.
Table 1: Mebicar Receptor Binding Affinity Data (Template)
| Receptor Target | Radioligand Used | Radioligand Concentration (nM) | Mebicar IC50 (µM) | Mebicar Ki (µM) | Hill Slope |
| GABAergic | |||||
| GABA-A (Benzodiazepine Site) | [³H]-Flunitrazepam | ||||
| Serotonergic | |||||
| 5-HT1A | [³H]-8-OH-DPAT | ||||
| 5-HT2A | [³H]-Ketanserin | ||||
| Adrenergic | |||||
| α2A | [³H]-Rauwolscine | ||||
| Dopaminergic | |||||
| D2 | [³H]-Spiperone |
Researchers should fill in the table with their experimentally determined values.
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay
This protocol is designed to determine the receptor density (Bmax) and the dissociation constant (Kd) of a specific radioligand for a target receptor.
Materials:
-
Receptor source (e.g., cell membranes from a cell line expressing the target receptor or homogenized brain tissue)
-
Radiolabeled ligand (e.g., [³H]-Flunitrazepam for the benzodiazepine site on the GABA-A receptor)
-
Unlabeled ligand for determining non-specific binding
-
Assay buffer (specific to the receptor of interest)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the receptor of interest. The protein concentration of the membrane preparation should be determined using a standard protein assay.
-
Assay Setup: In a 96-well microplate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: To these wells, add the assay buffer, the membrane preparation, and increasing concentrations of the radiolabeled ligand.
-
Non-specific Binding: In a separate set of triplicate wells, add the assay buffer, the membrane preparation, increasing concentrations of the radiolabeled ligand, and a high concentration of the unlabeled ligand to saturate the receptors.
-
Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Bmax and Kd values.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of Mebicar for a target receptor.
Materials:
-
Same as for the Saturation Binding Assay, plus:
-
Mebicar (or other unlabeled test compound) at a range of concentrations.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates as described in Protocol 1.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Wells containing assay buffer, membrane preparation, and a fixed concentration of the radiolabeled ligand (typically at or near its Kd).
-
Non-specific Binding: Wells containing assay buffer, membrane preparation, the radiolabeled ligand, and a high concentration of an appropriate unlabeled ligand.
-
Competition: Wells containing assay buffer, membrane preparation, the radiolabeled ligand, and increasing concentrations of Mebicar.
-
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration and Washing: Perform filtration and washing steps as described in Protocol 1.
-
Counting: Count the radioactivity in each filter as described in Protocol 1.
-
Data Analysis:
-
Calculate the percent specific binding of the radioligand at each concentration of Mebicar.
-
Plot the percent specific binding (Y-axis) against the log concentration of Mebicar (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 of Mebicar.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
The following diagrams illustrate the signaling pathways of potential receptor targets that could be investigated for Mebicar's effects.
GABA-A Receptor Signaling
Caption: Simplified GABA-A receptor signaling pathway.
Alpha-2 Adrenergic Receptor Signaling
Caption: Alpha-2 adrenergic receptor signaling pathway.
5-HT2A Receptor Signaling
Caption: 5-HT2A receptor signaling pathway.
Conclusion
The provided protocols for radioligand binding assays offer a robust framework for investigating the interaction of Mebicar with a wide range of CNS receptors. While direct, high-affinity binding of Mebicar to primary receptor sites has not been conclusively demonstrated, these in vitro methods are essential for a systematic evaluation. By employing both saturation and competitive binding assays, researchers can either identify potential direct binding targets or, equally importantly, confirm the absence of high-affinity interactions, thereby guiding further research into Mebicar's more subtle, indirect, or allosteric mechanisms of action. The systematic application of these assays will be crucial in unraveling the complete pharmacological profile of this unique anxiolytic agent.
References
Application Notes and Protocols for Testing Temgicoluril in Animal Models of Generalized Anxiety Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction to Generalized Anxiety Disorder (GAD) and Temgicoluril
Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by persistent and excessive worry about a number of different things. Preclinical research relies on robust animal models that mimic aspects of GAD to test the efficacy of novel anxiolytic compounds.
This compound (also known as Mebicar) is an anxiolytic drug used in some countries for the treatment of anxiety and other neurological and cardiovascular conditions.[1][2] Unlike traditional benzodiazepines, this compound is a "daytime" tranquilizer that does not typically cause sedation, muscle relaxation, or cognitive impairment.[3] Its mechanism of action is believed to involve the modulation of several neurotransmitter systems. It has been shown to decrease norepinephrine levels and increase serotonin levels in the brain, without significantly affecting dopaminergic or cholinergic systems.[3][4] This unique pharmacological profile makes it a compelling candidate for evaluation in animal models of GAD.
These application notes provide detailed protocols for assessing the anxiolytic potential of this compound using well-validated rodent models of anxiety-like behavior.
Recommended Animal Models for GAD
A battery of tests is recommended to comprehensively evaluate the anxiolytic effects of this compound, as different models assess different facets of anxiety-like behavior. The following are widely used and validated unconditioned models of anxiety.
Elevated Plus Maze (EPM)
The EPM is one of the most widely used tests for screening anxiolytic drugs.[5] The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[5][6] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[6]
Light-Dark Box Test
This test is also based on the innate conflict between exploration and aversion to brightly lit areas.[7][8] The apparatus consists of a large, illuminated compartment and a small, dark compartment.[7] Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[7][9]
Marble Burying Test
This test is sensitive to both anxiolytics and drugs used to treat obsessive-compulsive disorder.[10] The test is based on the observation that rodents, when faced with novel objects in their environment, will bury them.[10] A decrease in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.[10]
Experimental Protocols
The following are detailed protocols for the aforementioned animal models to test the efficacy of this compound.
General Considerations
-
Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used. Animals should be group-housed and allowed to acclimate to the housing facility for at least one week before testing.
-
Drug Administration: this compound should be dissolved in an appropriate vehicle (e.g., saline, distilled water, or a small percentage of DMSO in saline). The route of administration (e.g., intraperitoneal - IP, oral gavage - PO) and the time between administration and testing should be optimized based on the pharmacokinetic profile of this compound. A vehicle-treated control group and a positive control group (e.g., diazepam) should be included.
-
Environment: All testing should be conducted in a quiet, dimly lit room to minimize external stressors. The apparatus should be cleaned thoroughly between each animal to eliminate olfactory cues.
Protocol: Elevated Plus Maze (EPM)
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Dimensions should be appropriate for the species (e.g., for mice: arms 30 cm long x 5 cm wide, with 15 cm high walls for the enclosed arms).
Procedure:
-
Administer this compound or vehicle to the animals at the predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Analyze the video for the following parameters:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm) - as a measure of locomotor activity.
-
Protocol: Light-Dark Box Test
Apparatus: A rectangular box divided into a large, brightly lit compartment (approximately 2/3 of the box) and a small, dark compartment (approximately 1/3 of the box) with an opening connecting them.
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
Return the animal to its home cage.
-
Analyze the video for the following parameters:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Number of transitions between compartments
-
Latency to first enter the dark compartment (s)
-
Total distance traveled (cm).
-
Protocol: Marble Burying Test
Apparatus: A standard mouse cage filled with 5 cm of bedding material. 20-25 glass marbles are evenly spaced on the surface of the bedding.
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the cage with the marbles.
-
Leave the animal undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the animal from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
An observer blind to the treatment groups should perform the counting.
Data Presentation and Expected Outcomes
While specific quantitative data for this compound in these models is not widely available in peer-reviewed literature, the following tables illustrate how the data should be structured and the expected outcomes for an effective anxiolytic compound.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance Traveled (cm) |
|---|---|---|---|---|
| Vehicle | - | 15.2 ± 2.1 | 25.5 ± 3.4 | 1500 ± 120 |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 30 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined | Data to be determined |
| Diazepam | 2 | 45.8 ± 5.3* | 55.2 ± 4.8* | 1350 ± 110 |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. Expected outcome: A significant increase in the time spent in open arms and the percentage of open arm entries for effective doses of this compound, without a significant change in total distance traveled.
Table 2: Effects of this compound in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Transitions | Total Distance Traveled (cm) |
|---|---|---|---|---|
| Vehicle | - | 30.5 ± 4.2 | 8.1 ± 1.5 | 1800 ± 150 |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 30 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined | Data to be determined |
| Diazepam | 2 | 85.3 ± 9.8* | 15.6 ± 2.1* | 1650 ± 130 |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. Expected outcome: A significant increase in the time spent in the light compartment and the number of transitions for effective doses of this compound, with no significant effect on total distance traveled.
Table 3: Effects of this compound in the Marble Burying Test
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried |
|---|---|---|
| Vehicle | - | 18.2 ± 1.5 |
| This compound | 10 | Data to be determined |
| This compound | 30 | Data to be determined |
| This compound | 100 | Data to be determined |
| Diazepam | 2 | 7.5 ± 1.1* |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. Expected outcome: A significant decrease in the number of marbles buried for effective doses of this compound.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anxiolytic action.
Experimental Workflow for Preclinical Testing
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Buy Mebicar | 10095-06-4 [smolecule.com]
- 3. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mebicar | 10095-06-4 | Benchchem [benchchem.com]
- 5. google.com [google.com]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-dark box test - Wikipedia [en.wikipedia.org]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: Oral Administration of Tetramethylglycoluril (Mebicar) in Rodent Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylglycoluril, also known as Mebicar or Temgicoluril, is an anxiolytic and antidepressant agent that is orally active.[1] Its mechanism of action is primarily associated with the enhancement of GABAergic neurotransmission.[1][2] Unlike typical anxiolytics such as benzodiazepines, Mebicar is reported to be non-habit forming, non-sedating, and does not impair motor function, making it a compound of interest for behavioral neuroscience research.[3] It has been shown to decrease brain norepinephrine levels while increasing serotonin, without significantly affecting dopaminergic or cholinergic systems.[3]
These application notes provide a comprehensive protocol for the preparation and oral administration of Tetramethylglycoluril to rodents for use in behavioral studies. The protocol emphasizes safe handling, proper vehicle selection, and accurate dosing techniques to ensure reproducible and reliable experimental outcomes.
Quantitative Data Summary
The following table summarizes key parameters for the oral administration of Tetramethylglycoluril based on available literature. Researchers should use this data as a starting point and perform dose-response studies to determine the optimal dose for their specific behavioral paradigm.
| Parameter | Species | Dosage | Vehicle / Formulation | Study Duration | Reported Effect | Reference |
| Dosage | Mouse | 10 mg/kg | Oral Gavage (Vehicle not specified) | 3 weeks | Preventive effect on neurobehavioral disruptions from stress; reduced anxiety-like behavior. | [1] |
| Solubility | N/A | 100 mg/mL | PBS (with ultrasonication) | N/A | Achieved a clear solution. | [2] |
| Solubility | N/A | ≥ 2.08 mg/mL | 10% DMSO + 90% Corn Oil | N/A | Achieved a clear solution. | [2] |
| Solubility | N/A | 125 mg/mL | DMSO (with sonication) | N/A | High solubility for stock solution preparation. | [4] |
| Elimination | Human | N/A | N/A | N/A | Elimination half-life of 3 hours. | [3] |
Note: The pharmacokinetic profile of a compound in rodents can differ significantly from humans and may vary between rats and mice.[5][6]
Experimental Protocol: Oral Gavage Administration
This protocol details the standard method of oral gavage, which ensures precise dose delivery directly into the stomach.[7]
3.1. Materials and Reagents
-
Tetramethylglycoluril (Mebicar) powder
-
Vehicle (e.g., Sterile Water, 0.9% Saline, PBS, or a suspension vehicle like 0.5% Carboxymethylcellulose)
-
10% DMSO and Corn Oil (for lipid-based formulations)[2]
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip; 20-22 gauge for mice, 16-18 gauge for rats)
-
Sterile syringes (1-3 mL)
-
Analytical balance
-
Sonicator or vortex mixer
-
pH meter (if using aqueous solutions)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Preparation of Dosing Solution
The choice of vehicle is critical and depends on the compound's solubility.
A. Aqueous Solution (for water-soluble salts)
-
Based on solubility data, Mebicar can be dissolved in PBS at high concentrations with the aid of ultrasonication.[2]
-
Weigh the required amount of Mebicar powder for the desired concentration and total volume.
-
Gradually add the PBS vehicle to the powder while vortexing or sonicating.
-
Ensure the solution is clear and homogenous. If preparing a stock in water, it is recommended to sterilize through a 0.22 μm filter before use.[1]
-
Prepare fresh daily.
B. Suspension
-
If Mebicar is not fully soluble in an aqueous vehicle at the desired concentration, a suspension can be prepared.
-
A common vehicle is 0.5% or 1% Carboxymethylcellulose (CMC) in sterile water.
-
Weigh the Mebicar powder and triturate it with a small amount of the CMC vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.
-
Continuously agitate the suspension (e.g., using a stir plate) during dosing to prevent settling.
C. Lipid-Based Solution
-
For a formulation of 10% DMSO in 90% corn oil, first dissolve the Mebicar powder in DMSO, using sonication if necessary.[2][4]
-
Add the corn oil to the DMSO concentrate and mix thoroughly until a clear, homogenous solution is formed.[2]
3.3. Dosing Procedure (Oral Gavage)
Ethical Considerations: Oral gavage can be a stressful procedure and should only be performed by trained personnel.[7] An alternative, less stressful method involves training rodents to voluntarily consume the substance mixed into a palatable jelly, which may be suitable for chronic studies.[8][9][10]
-
Animal Restraint:
-
Mouse: Gently scruff the mouse by pinching the loose skin over the neck and back to immobilize the head. The animal's body should be supported.
-
Rat: Securely wrap the rat in a towel or use a firm but gentle one-handed grip that restrains the head and forelimbs.
-
-
Volume Calculation:
-
Calculate the volume to administer based on the animal's most recent body weight.
-
Typical maximum oral gavage volumes are ~10 mL/kg for mice and rats. For example, a 30 g mouse would receive a maximum of 0.3 mL.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, just off-center.
-
Advance the needle along the roof of the mouth and into the esophagus. There should be no resistance. If resistance is felt or the animal shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea. Immediately withdraw and start again.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the solution.
-
Administer the substance smoothly to avoid regurgitation.
-
-
Post-Administration:
-
Gently remove the needle and return the animal to its home cage.
-
Monitor the animal for at least 15-30 minutes for any adverse reactions, such as distress or leakage of the compound from the mouth or nose.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for conducting a rodent behavioral study involving the oral administration of Tetramethylglycoluril.
Caption: Experimental workflow from compound preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Tetramethylglycoluril; Mebicar) | GABA Receptor | 10095-06-4 | Invivochem [invivochem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | GABA Receptor | TargetMol [targetmol.com]
- 5. Species differences in pharmacokinetic and pharmacodynamic properties of nebicapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of meloxicam in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for Mebicar in the Elevated Plus Maze
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for establishing a dose-response curve for the anxiolytic drug Mebicar using the elevated plus maze (EPM) model in rodents. Detailed experimental protocols, data presentation guidelines, and visualizations are included to facilitate the design and execution of these studies for the evaluation of novel anxiolytic compounds.
Introduction
Mebicar (also known as Adaptol or Tetramethyltetraazabicyclooctandione) is an anxiolytic drug with a unique pharmacological profile. Unlike classic benzodiazepines, Mebicar exerts its anti-anxiety effects without significant sedative, muscle relaxant, or addictive properties.[1][2] Its mechanism of action involves the modulation of several neurotransmitter systems, including GABAergic, serotonergic, and noradrenergic systems.[1][3][4] Specifically, it is believed to decrease brain noradrenaline levels while increasing serotonin levels, which contributes to its anxiolytic and mood-stabilizing effects.[3][4][5]
The elevated plus maze (EPM) is a widely validated and utilized behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9][10] The test is based on the innate conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[6][10] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety.[7][11] This application note details the methodology for conducting a dose-response study of Mebicar in the EPM to characterize its anxiolytic potency.
Signaling Pathway of Mebicar's Anxiolytic Action
Caption: Putative signaling pathway for Mebicar's anxiolytic effects.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats (225–275 g) or Male C57BL/6 mice (20-25 g).
-
Housing: Animals should be group-housed (3-5 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled by the experimenter for 3-5 days prior to testing to minimize stress.[12]
Apparatus
The elevated plus maze should be made of a non-porous material (e.g., PVC) and consist of:
-
Two open arms (50 x 10 cm for rats; 30 x 5 cm for mice).[11]
-
Two enclosed arms (50 x 10 x 40 cm for rats; 30 x 5 x 15 cm for mice) with an open roof.[11]
-
A central platform (10 x 10 cm for rats; 5 x 5 cm for mice).
-
The maze should be elevated 50-70 cm above the floor.[9]
-
The apparatus should be situated in a dimly lit, quiet room. Consistent lighting conditions are crucial.[7]
Drug Preparation and Administration
-
Vehicle: Mebicar can be dissolved in sterile saline or a 0.5% solution of Tween 80 in saline. The vehicle should be administered to the control group.
-
Dose Selection: Based on available literature, a starting dose of 10 mg/kg has been used in mice.[13] To establish a dose-response curve, a range of doses should be selected. A suggested range for an initial study could be:
-
Vehicle (Control)
-
5 mg/kg Mebicar
-
10 mg/kg Mebicar
-
20 mg/kg Mebicar
-
50 mg/kg Mebicar
-
-
Administration: Mebicar or vehicle should be administered via intraperitoneal (i.p.) injection 30 minutes before testing.
Experimental Procedure
-
Habituation: Transport the animals to the testing room in their home cages at least 45-60 minutes before the start of the experiment to allow for habituation to the new environment.[12]
-
Placement: Gently place the animal on the central platform of the EPM, facing one of the enclosed arms.[8][12]
-
Testing: Allow the animal to freely explore the maze for a 5-minute period.[8][11] The experiment should be recorded by an overhead video camera connected to a computer with tracking software. The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
Data Collection: The following parameters should be recorded by the tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Inter-trial Cleaning: After each trial, thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely to remove any olfactory cues.[8]
Experimental Workflow
Caption: Experimental workflow for the elevated plus maze test.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured table. The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. Locomotor activity can be assessed by the total number of arm entries or total distance traveled.
Table 1: Dose-Response Effects of Mebicar in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | n | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 0 | 10 | |||
| Mebicar | 5 | 10 | |||
| Mebicar | 10 | 10 | |||
| Mebicar | 20 | 10 | |||
| Mebicar | 50 | 10 |
Statistical Analysis: Data should be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons against the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Logical Relationship of the Dose-Response Study
Caption: Logical framework for the Mebicar dose-response study.
Conclusion
This application note provides a detailed framework for establishing a dose-response curve for Mebicar using the elevated plus maze. By following these protocols, researchers can effectively evaluate the anxiolytic properties of Mebicar and other novel compounds. The data generated will be crucial for understanding the therapeutic potential and optimal dosing of such agents in the context of anxiety disorders.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. flmodafinil.pl [flmodafinil.pl]
- 4. Mebicar | 10095-06-4 | Benchchem [benchchem.com]
- 5. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 10. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 11. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 12. Elevated plus maze protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Changes After Temgicoluril Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temgicoluril (also known as Mebicar or Adaptol) is an anxiolytic agent with a complex neuropharmacological profile. Preclinical evidence suggests its mechanism of action involves the modulation of several key neurotransmitter systems, including γ-aminobutyric acid (GABA), serotonin (5-HT), and norepinephrine (NE). Specifically, it is reported to enhance GABAergic neurotransmission while decreasing norepinephrine and increasing serotonin levels in the brain.[1] In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of psychoactive compounds in specific brain regions of freely moving animals. This document provides a detailed protocol for utilizing in vivo microdialysis to elucidate the effects of this compound on extracellular neurotransmitter levels.
Data Presentation: Expected Neurotransmitter Changes
While specific quantitative data for this compound using in vivo microdialysis is not yet available in published literature, based on its known pharmacological profile, the following table summarizes the anticipated changes in key neurotransmitter levels in relevant brain regions, such as the prefrontal cortex, hippocampus, and amygdala, following systemic administration of this compound. These expected outcomes are extrapolated from studies on other anxiolytic agents with similar mechanisms of action.
| Neurotransmitter | Expected Change | Brain Region(s) of Interest | Rationale |
| GABA | Increase | Prefrontal Cortex, Amygdala, Hippocampus | Enhanced GABAergic neurotransmission is a common mechanism for anxiolytic drugs. |
| Glutamate | Decrease or No Change | Prefrontal Cortex, Hippocampus | Increased GABAergic inhibition may lead to a subsequent decrease in excitatory glutamate release. |
| Serotonin (5-HT) | Increase | Prefrontal Cortex, Hippocampus | Reports suggest this compound increases brain serotonin levels, a key target for many anxiolytic and antidepressant medications. |
| Norepinephrine (NE) | Decrease | Prefrontal Cortex, Locus Coeruleus | Reports indicate a decrease in brain norepinephrine levels, which is consistent with a reduction in arousal and anxiety. |
| Dopamine (DA) | No Significant Change | Nucleus Accumbens, Striatum | This compound is not reported to significantly modulate the dopaminergic system. |
Experimental Protocols
This section outlines a comprehensive protocol for conducting in vivo microdialysis experiments to measure neurotransmitter changes following this compound administration in a rodent model (e.g., rat).
Materials and Reagents
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g)
-
This compound: Pharmaceutical grade, dissolved in an appropriate vehicle (e.g., saline, distilled water).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Apparatus: For precise surgical implantation of the microdialysis probe.
-
Microdialysis Probes: Commercially available probes with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off (e.g., 20 kDa).
-
Microinfusion Pump: To deliver the perfusion fluid at a constant flow rate.
-
Fraction Collector: Refrigerated, to collect dialysate samples.
-
Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4 with phosphate or HEPES.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) for monoamines (serotonin, norepinephrine, dopamine) or with fluorescence detection for amino acids (GABA, glutamate) after derivatization.
-
Surgical Instruments: Standard surgical kit for small animal surgery.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the in vivo microdialysis study.
Caption: Experimental workflow for in vivo microdialysis.
Detailed Methodologies
3.1. Animal Surgery and Microdialysis Probe Implantation
-
Anesthetize the rat using isoflurane or a ketamine/xylazine injection.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex: AP +3.2 mm, ML ±0.6 mm, DV -4.0 mm from bregma).
-
Slowly lower the microdialysis probe to the desired depth.
-
Secure the probe to the skull using dental cement and surgical screws.
-
Allow the animal to recover from surgery for at least 24-48 hours.
3.2. Microdialysis Procedure
-
On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period to establish a stable baseline.
-
Collect baseline dialysate samples for at least 60-90 minutes (e.g., 3-4 samples at 20-30 minute intervals).
-
Administer this compound at the desired dose (e.g., 10-50 mg/kg, intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.
-
Remove the brain and store it in formalin for later histological verification of the probe placement.
3.3. Neurotransmitter Analysis
-
Analyze the collected dialysate samples using an appropriate HPLC system.
-
For monoamines (Serotonin, Norepinephrine): Use HPLC with ECD.
-
For amino acids (GABA, Glutamate): Use HPLC with fluorescence detection following pre-column derivatization with o-phthaldialdehyde (OPA).
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
3.4. Data Analysis
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis (e.g., ANOVA with repeated measures followed by post-hoc tests) to determine the significance of any changes in neurotransmitter levels over time following this compound administration.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its anxiolytic effects by modulating GABAergic and serotonergic systems.
Caption: Hypothesized signaling pathway of this compound.
Conclusion
The in vivo microdialysis protocol outlined in this document provides a robust framework for investigating the neurochemical effects of this compound. By measuring real-time changes in extracellular GABA, glutamate, serotonin, and norepinephrine, researchers can gain valuable insights into the pharmacodynamic profile of this anxiolytic agent. This information is crucial for understanding its mechanism of action and for the development of novel therapeutics for anxiety and related disorders.
References
Application Notes and Protocols for Investigating the Molecular Targets of Tetramethylglycoluril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylglycoluril, also known as Mebicar, is a non-benzodiazepine anxiolytic and nootropic agent. Its mechanism of action is primarily attributed to its modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] Understanding the precise molecular interactions and downstream cellular effects of Tetramethylglycoluril is crucial for its further development and therapeutic application. These application notes provide a suite of detailed cell-based assays and protocols to investigate its molecular targets and cellular consequences.
I. GABA Receptor Modulation Assays
The primary hypothesized target of Tetramethylglycoluril is the GABA receptor. Assays to confirm and characterize this interaction are fundamental.
Application Note:
GABAA receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[2] Tetramethylglycoluril is thought to enhance GABAergic neurotransmission.[1] The following assays can be employed to investigate the modulatory effects of Tetramethylglycoluril on GABAA receptor function.
Fluorescence-Based Membrane Potential Assay
This assay provides a high-throughput method to assess changes in neuronal membrane potential following GABAA receptor activation. A change in fluorescence intensity indicates a change in membrane potential, which can be modulated by compounds that interact with the GABAA receptor.
Experimental Protocol:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y, Neuro-2a, or primary cortical neurons) in a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well. Culture for 24-48 hours to allow for cell adherence and differentiation.
-
Dye Loading: Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. Remove the culture medium from the cells and add 100 µL of the dye-loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 2X working solution of Tetramethylglycoluril and a GABAA receptor agonist (e.g., GABA) in a suitable assay buffer. Also, prepare a positive control (e.g., Diazepam) and a negative control (vehicle).
-
Assay Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2X Tetramethylglycoluril solution (or control) to the wells and incubate for the desired time (e.g., 5-15 minutes).
-
Add 25 µL of a 5X GABA solution to stimulate the GABAA receptors.
-
Immediately begin recording the fluorescence signal for 2-5 minutes.
-
-
Data Analysis: Calculate the change in fluorescence intensity before and after the addition of GABA. Compare the response in the presence of Tetramethylglycoluril to the control wells.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the effect of Tetramethylglycoluril on the biophysical properties of GABAA receptors.
Experimental Protocol:
-
Cell Preparation: Use cultured neuronal cells or acutely isolated neurons expressing GABAA receptors.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution should contain physiological concentrations of ions. The intracellular solution in the patch pipette should contain a chloride-based solution.
-
GABA Application: Apply GABA to the cell using a rapid perfusion system to elicit a current.
-
Tetramethylglycoluril Application: Co-apply Tetramethylglycoluril with GABA to determine its effect on the GABA-evoked current. Test a range of Tetramethylglycoluril concentrations.
-
Data Analysis: Measure the amplitude, activation, and deactivation kinetics of the GABA-evoked currents in the presence and absence of Tetramethylglycoluril.
II. Neurotransmitter Transporter Uptake Assays
Tetramethylglycoluril has been reported to decrease brain norepinephrine levels and increase brain serotonin levels.[3] This suggests a potential interaction with the norepinephrine transporter (NET) and the serotonin transporter (SERT).
Application Note:
Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signal. Inhibition of these transporters increases the concentration of neurotransmitters in the synapse. The following assay can be used to determine if Tetramethylglycoluril affects the function of NET and SERT.
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) (e.g., HEK293-hNET or HEK293-hSERT). Plate the cells in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of Tetramethylglycoluril or a known inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT) for 15-30 minutes.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate for the transporter (e.g., [3H]-Norepinephrine for NET or [3H]-Serotonin for SERT) to each well and incubate for a specific time (e.g., 10-20 minutes).
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of accumulated substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Data Analysis: Calculate the percentage of inhibition of transporter uptake at each concentration of Tetramethylglycoluril and determine the IC50 value.
III. Cell Viability and Cytotoxicity Assays
Assessing the potential cytotoxic effects of a compound is a critical step in drug development.
Application Note:
These assays determine the concentration at which Tetramethylglycoluril may become toxic to cells. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
MTT Cell Viability Assay
Experimental Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Tetramethylglycoluril for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (lactate, NAD+, and diaphorase) according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
IV. Apoptosis Assays
To distinguish between cytotoxic and apoptotic effects, specific assays for apoptosis can be performed.
Application Note:
Apoptosis, or programmed cell death, is a distinct process from necrosis (cell death due to injury). The Annexin V-FITC/PI assay can differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat neuronal cells with Tetramethylglycoluril at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
V. Downstream Signaling Pathway Analysis
Modulation of GABA receptors can lead to changes in downstream signaling cascades, such as the cAMP/PKA/CREB pathway.
Application Note:
Activation of certain G-protein coupled receptors linked to GABAergic signaling can modulate the levels of cyclic AMP (cAMP), a key second messenger. This in turn can affect the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is involved in neuronal plasticity and survival.
cAMP Measurement Assay
Experimental Protocol:
-
Cell Culture and Treatment: Culture neuronal cells and treat them with Tetramethylglycoluril, a known activator (e.g., Forskolin), and an inhibitor of the cAMP pathway.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of cAMP in the cell lysates.
-
Data Analysis: Compare the levels of cAMP in Tetramethylglycoluril-treated cells to controls.
Western Blot for Phospho-CREB
Experimental Protocol:
-
Cell Treatment and Lysis: Treat neuronal cells with Tetramethylglycoluril for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated CREB (p-CREB) and total CREB.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the p-CREB signal to the total CREB signal.
Data Presentation
Table 1: Effect of Tetramethylglycoluril on GABA-Mediated Membrane Potential Change
| Concentration (µM) | Baseline Fluorescence | Peak Fluorescence after GABA | Δ Fluorescence | % of Control Response |
| Vehicle Control | 100 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Positive Control |
Table 2: Inhibition of Neurotransmitter Transporter Uptake by Tetramethylglycoluril
| Concentration (µM) | NET Uptake (% of Control) | SERT Uptake (% of Control) |
| Vehicle Control | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) |
Table 3: Cell Viability and Cytotoxicity of Tetramethylglycoluril
| Concentration (µM) | Cell Viability (MTT, % of Control) | Cytotoxicity (LDH, % of Max Lysis) |
| Vehicle Control | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) |
Table 4: Apoptotic Effects of Tetramethylglycoluril
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 5: Effect of Tetramethylglycoluril on Downstream Signaling
| Treatment | cAMP Concentration (pmol/mg protein) | p-CREB / Total CREB Ratio |
| Vehicle Control | ||
| Tetramethylglycoluril (1 µM) | ||
| Tetramethylglycoluril (10 µM) | ||
| Positive Control |
Visualizations
Caption: Hypothesized signaling pathways of Tetramethylglycoluril.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for a fluorescence-based membrane potential assay.
References
Application Notes and Protocols for Assessing the Anxiolytic Effects of Mebicar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for established behavioral pharmacology assays used to evaluate the anxiolytic (anti-anxiety) properties of Mebicar (also known as Mebicarum, Adaptol, or Temgicoluril). The included methodologies for the Elevated Plus-Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) tests are based on standard preclinical practices and can be adapted for the screening and characterization of novel anxiolytic compounds.
Introduction to Mebicar's Anxiolytic Profile
Mebicar is an anxiolytic drug with a unique pharmacological profile that distinguishes it from classical benzodiazepines. It is reported to exert its anti-anxiety effects without significant sedative, myorelaxant, or cognitive-impairing side effects. The mechanism of action is believed to involve the modulation of several neurotransmitter systems, including the GABAergic, serotonergic, and noradrenergic systems. Specifically, Mebicar has been shown to decrease brain noradrenaline levels and increase serotonin levels, without directly affecting the dopaminergic system.[1] This profile suggests a nuanced interaction with the neurocircuitry of anxiety.
Behavioral Pharmacology Assays for Anxiolysis
The following assays are widely used in preclinical research to assess anxiety-like behavior in rodents and to screen for anxiolytic drug efficacy.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment. Anxiolytic drugs can increase the time spent in the center of the open field, indicating a reduction in anxiety.
Light-Dark Box (LDB) Test
The LDB test is another conflict-based model of anxiety. It capitalizes on the conflict between the drive to explore a novel environment and the tendency to avoid a brightly lit, open area. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Quantitative Data Summary
Table 1: Illustrative Dose-Response Effects of Mebicar in the Elevated Plus-Maze (EPM) Test in Mice
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |
| Vehicle | - | 45.2 ± 5.1 | 25.8 ± 3.2 | 15.4 ± 1.8 |
| Mebicar | 50 | 65.7 ± 6.3 | 35.1 ± 4.0 | 14.9 ± 1.5 |
| Mebicar | 100 | 88.4 ± 7.9 | 45.6 ± 4.5 | 15.1 ± 1.7 |
| Mebicar | 200 | 70.1 ± 6.8 | 38.2 ± 4.2 | 14.5 ± 1.6 |
| Diazepam (Control) | 2 | 105.3 ± 9.2 | 55.3 ± 5.1 | 12.8 ± 1.3 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. SEM: Standard Error of the Mean. |
Table 2: Illustrative Dose-Response Effects of Mebicar in the Open Field Test (OFT) in Mice
| Treatment Group | Dose (mg/kg) | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | 30.5 ± 4.2 | 12.3 ± 1.5 | 2500 ± 150 |
| Mebicar | 50 | 45.8 ± 5.5 | 18.7 ± 2.1 | 2450 ± 140 |
| Mebicar | 100 | 60.2 ± 6.8 | 25.4 ± 2.8 | 2400 ± 130 |
| Mebicar | 200 | 50.1 ± 5.9 | 20.9 ± 2.4 | 2350 ± 120 |
| Diazepam (Control) | 2 | 75.6 ± 8.1 | 30.1 ± 3.2 | 2000 ± 110 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. SEM: Standard Error of the Mean. |
Table 3: Illustrative Dose-Response Effects of Mebicar in the Light-Dark Box (LDB) Test in Mice
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) (Mean ± SEM) | Transitions (Number) (Mean ± SEM) | Latency to Enter Dark (s) (Mean ± SEM) |
| Vehicle | - | 120.4 ± 10.5 | 15.2 ± 1.8 | 25.6 ± 3.1 |
| Mebicar | 50 | 155.9 ± 12.1 | 20.7 ± 2.2 | 35.8 ± 4.0 |
| Mebicar | 100 | 180.3 ± 14.3 | 25.1 ± 2.5 | 45.2 ± 4.8** |
| Mebicar | 200 | 160.7 ± 13.0 | 22.4 ± 2.4 | 38.9 ± 4.3 |
| Diazepam (Control) | 2 | 210.8 ± 15.8 | 30.5 ± 3.0 | 55.1 ± 5.5*** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. SEM: Standard Error of the Mean. |
Experimental Protocols
The following detailed protocols are adapted from a study that utilized Mebicar as a reference anxiolytic drug.[2]
Protocol 1: Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in mice.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm).
-
The maze should be elevated (e.g., 50 cm) above the floor.
-
A video camera mounted above the maze to record the sessions.
-
Automated tracking software for data analysis.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer Mebicar (e.g., 50, 100, 200 mg/kg, p.o.), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg, i.p.) 60 minutes prior to testing.
-
Test Initiation: Place a mouse on the central platform of the EPM, facing one of the open arms.
-
Data Recording: Start the video recording and tracking software and allow the mouse to explore the maze for 5 minutes.
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Cleaning: After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
Protocol 2: Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior in mice.
Apparatus:
-
A square arena (e.g., 50 x 50 x 40 cm) with walls.
-
The floor of the arena is typically divided into a central zone and a peripheral zone.
-
A video camera mounted above the arena.
-
Automated tracking software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer Mebicar (e.g., 50, 100, 200 mg/kg, p.o.), vehicle, or a positive control 60 minutes before the test.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Recording: Record the mouse's activity for a 10-minute session.
-
Behavioral Parameters Measured:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled in the arena.
-
Rearing frequency (vertical activity).
-
-
Cleaning: Clean the arena with 70% ethanol between each trial.
Protocol 3: Light-Dark Box (LDB) Test
Objective: To assess anxiety-like behavior based on the conflict between exploring a novel environment and avoiding a brightly lit area.
Apparatus:
-
A box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly illuminated compartment (approximately 2/3 of the total area).
-
An opening connects the two compartments.
-
A video camera and tracking software to record behavior.
Procedure:
-
Acclimation: House the mice in the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer Mebicar (e.g., 50, 100, 200 mg/kg, p.o.), vehicle, or a positive control 60 minutes before placing the animal in the apparatus.
-
Test Initiation: Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Data Recording: Allow the mouse to freely explore the apparatus for 10 minutes and record the session.
-
Behavioral Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol after each mouse is tested.
Visualizations
References
Protocol for the Dissolution of Mebicar in DMSO for In Vitro Applications
Abstract
This document provides a comprehensive protocol for the dissolution and handling of Mebicar in dimethyl sulfoxide (DMSO) for use in in vitro experimental settings. Mebicar, an anxiolytic and nootropic agent, modulates neurotransmitter systems, primarily by increasing serotonin and decreasing noradrenaline levels.[1] Proper preparation of Mebicar solutions is critical for accurate and reproducible experimental outcomes. This protocol outlines the necessary materials, a detailed step-by-step procedure for dissolution, and recommendations for storage and handling to ensure the stability and efficacy of Mebicar in a laboratory setting.
Materials and Equipment
-
Mebicar powder (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of Mebicar solutions in in vitro experiments.
| Parameter | Value | Reference |
| Mebicar Properties | ||
| Molecular Weight | 198.2 g/mol | [2] |
| Solubility Data | ||
| Solubility in DMSO | 30 mg/mL | [2][3] |
| Molar Concentration at 30 mg/mL | Approximately 151.36 mM | Calculated |
| Stock Solution Parameters | ||
| Recommended Concentration | 10 mM - 100 mM | |
| Storage Temperature | -20°C (up to 1 month) or -80°C (up to 6 months) | [3] |
| Working Solution Parameters | ||
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) |
Experimental Protocol: Preparation of a 100 mM Mebicar Stock Solution in DMSO
This protocol describes the preparation of a 100 mM Mebicar stock solution. Adjustments to the mass of Mebicar and volume of DMSO can be made to achieve other desired concentrations.
-
Preparation and Weighing:
-
In a sterile environment (e.g., a laminar flow hood), place a sterile, amber glass vial or polypropylene tube on a calibrated analytical balance and tare the balance.
-
Carefully weigh 19.82 mg of Mebicar powder directly into the vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the Mebicar powder.
-
Securely cap the vial and vortex at room temperature for 1-2 minutes, or until the Mebicar is completely dissolved. Visual inspection should confirm the absence of any particulate matter.
-
For compounds that are difficult to dissolve, brief sonication (5-10 minutes) in a water bath at room temperature can be employed.[3]
-
-
Sterilization (Optional):
-
If required for the specific experimental application, the Mebicar-DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3]
-
For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), store at -80°C.[3]
-
Preparation of Working Solutions
It is crucial to perform a stepwise dilution of the Mebicar-DMSO stock solution into the aqueous cell culture medium to prevent precipitation of the compound.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the Mebicar stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution from a 100 mM stock, dilute the stock 1:100 in the medium.
-
-
Final Working Solution:
-
Further dilute the intermediate solution to the desired final concentration for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without Mebicar.
-
Visualizations
Experimental Workflow for Mebicar Solution Preparation
Caption: Workflow for preparing Mebicar solutions.
Proposed Signaling Pathway Modulation by Mebicar
Caption: Mebicar's modulation of serotonergic and noradrenergic pathways.
References
Troubleshooting & Optimization
Addressing solubility issues of Tetramethylglycoluril in aqueous solutions
Welcome to the technical support center for Tetramethylglycoluril (TMG), also known as Temgicoluril or Mebicar. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Tetramethylglycoluril in common laboratory solvents?
A1: Tetramethylglycoluril exhibits high solubility in both water and Dimethyl Sulfoxide (DMSO). However, achieving these concentrations often requires physical methods like ultrasonication.[1][2] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My Tetramethylglycoluril is not dissolving in water, even with sonication. What should I do?
A2: If you are encountering issues dissolving TMG in a purely aqueous solution, especially for in vivo studies where high concentrations may not be necessary, the recommended approach is to use a co-solvent system.[1][2] For direct aqueous solutions, ensure sonication is vigorous and sustained. If precipitation occurs, gentle heating may be attempted, but the stability of TMG at elevated temperatures is not well-characterized, so this should be done with caution.[1] It is also recommended to prepare fresh aqueous solutions and use them promptly.[1]
Q3: How does pH affect the solubility of Tetramethylglycoluril?
A3: Currently, there is no specific data available in the public domain detailing a pH-solubility profile for Tetramethylglycoluril. The molecule does not have readily ionizable functional groups within the typical physiological pH range. Therefore, large adjustments to pH are unlikely to significantly increase its solubility and may risk chemical degradation. For most applications, using purified water or standard buffered solutions like PBS is recommended.
Q4: Are there established protocols for preparing TMG solutions for in vivo experiments?
A4: Yes, several validated protocols use co-solvent systems to prepare clear, stable solutions of TMG for in vivo use. These formulations are designed to achieve a concentration of at least 2.08 mg/mL.[1][2] The key is to add each solvent sequentially and ensure the solution is clear before adding the next component.[2] Detailed step-by-step protocols are provided in the "Experimental Protocols" section below.
Q5: My prepared TMG solution looks cloudy or has precipitated. What are the common causes and solutions?
A5: Cloudiness or precipitation can occur for several reasons. The primary causes are reaching the saturation limit, improper mixing of co-solvents, or using hydrated DMSO. The troubleshooting workflow below provides a step-by-step guide to resolving this issue. The first step is typically to apply more energy via vortexing or sonication.[2] If the issue persists, gentle warming can be an option, or the formulation may need to be remade, ensuring solvents are added in the correct order.[1][2]
Q6: How should I store Tetramethylglycoluril stock solutions?
A6: Stock solutions of TMG in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][2] For aqueous solutions intended for experimental use, it is highly recommended to prepare them fresh on the day of use.[1]
Data Presentation: Solubility & Formulation Data
The following tables summarize key quantitative data for the solubility and formulation of Tetramethylglycoluril.
Table 1: Solubility in Standard Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Water (H₂O) | 100 mg/mL | 504.49 mM | Requires ultrasonication to dissolve.[1][2] |
| DMSO | 125 mg/mL | 630.61 mM | Requires ultrasonication. Use new, anhydrous DMSO.[1][2][3] |
Table 2: Co-Solvent Formulations for In Vivo Studies
| Formulation Components (v/v %) | Achievable Concentration | Final Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (10.49 mM) | Clear Solution[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (10.49 mM) | Clear Solution[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (10.49 mM) | Clear Solution[1][2] |
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin
Experimental Protocols
Protocol 1: Preparation of TMG Formulation with PEG300 and Tween-80
This protocol details the steps to prepare a 1 mL working solution with a TMG concentration of ≥ 2.08 mg/mL.
-
Prepare a DMSO Stock Solution: Dissolve TMG in pure DMSO to create a 20.8 mg/mL stock solution. Use sonication to ensure it is fully dissolved and clear.
-
Initial Mixing: In a sterile tube, add 100 µL of the 20.8 mg/mL TMG stock solution to 400 µL of PEG300.
-
Homogenize: Mix thoroughly by vortexing until the solution is uniform and clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear and ready for use.[1][2]
Protocol 2: Preparation of TMG Formulation with SBE-β-CD
This protocol details the steps to prepare a 1 mL working solution with a TMG concentration of ≥ 2.08 mg/mL using a cyclodextrin-based solubilizer.
-
Prepare a DMSO Stock Solution: Dissolve TMG in pure DMSO to create a 20.8 mg/mL stock solution. Use sonication to ensure it is fully dissolved and clear.
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Combine Components: In a sterile tube, add 100 µL of the 20.8 mg/mL TMG stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Homogenize: Mix thoroughly by vortexing until the solution is uniform and clear.[1][2]
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for TMG Dissolution
Caption: A step-by-step workflow for troubleshooting common TMG dissolution issues.
Key Factors Influencing TMG Solubility
Caption: Factors that can be modulated to improve the solubility of Tetramethylglycoluril.
Simplified Mechanism of Action: GABA Receptor Modulation
Caption: TMG enhances GABAergic neurotransmission by modulating the GABA-A receptor.[1][2]
References
Optimizing Mebicar dosage to minimize sedative side effects in animal studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Mebicar dosage to minimize sedative side effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mebicar and how does it relate to sedation?
A1: Mebicar's primary mechanism involves the modulation of several neurotransmitter systems. It enhances GABAergic activity without directly binding to GABA-A receptors, which is a key difference from benzodiazepines.[1][2] It also increases serotonin levels and decreases norepinephrine levels in the brain.[3][4] The sedative effects, although generally mild compared to other anxiolytics, are thought to arise from its influence on these systems, particularly at higher doses.
Q2: At what dosage range does Mebicar typically exhibit anxiolytic effects without significant sedation in common animal models?
A2: While specific dose-response curves for sedation are not extensively published, literature suggests that Mebicar displays anxiolytic properties at doses that do not cause significant sedation or muscle relaxation.[2][4] It is crucial to perform a dose-response study in your specific animal model and strain to determine the optimal therapeutic window.
Q3: What are the typical signs of sedation in rodents that I should monitor for?
A3: Common signs of sedation in rodents include decreased locomotor activity, a hunched posture, piloerection, and at higher doses, loss of the righting reflex.[5][6] Behavioral tests such as the open field test can be used to quantify changes in locomotor activity.
Q4: Can the sedative effects of Mebicar vary between different animal species or strains?
A4: Yes, the pharmacokinetic and pharmacodynamic properties of drugs can vary significantly between species and even between different strains of the same species.[7] Factors such as metabolism and receptor sensitivity can influence the sedative effects of Mebicar. Therefore, it is essential to establish a dose-response curve for the specific animal model being used.
Q5: How can I differentiate between anxiolytic effects and sedative effects in my behavioral assays?
A5: This is a critical consideration in behavioral pharmacology. An anxiolytic effect is typically observed as an increase in exploration of anxiogenic environments (e.g., open arms of the elevated plus-maze) without a concurrent decrease in overall locomotor activity. A sedative effect, on the other hand, is characterized by a general reduction in movement.[2][8] It is therefore important to use behavioral paradigms that allow for the simultaneous assessment of both anxiety-like behavior and general activity levels.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Sedation at a Presumed Anxiolytic Dose
-
Possible Cause 1: Incorrect Dosing.
-
Solution: Double-check all calculations for dose preparation and administration volume. Ensure the stock solution concentration is accurate.
-
-
Possible Cause 2: Animal Strain or Species Sensitivity.
-
Solution: Different rodent strains can have varied responses to psychoactive compounds.[7] If using a strain for the first time with Mebicar, conduct a pilot study with a wider range of lower doses to establish the correct therapeutic window.
-
-
Possible Cause 3: Interaction with Other Experimental Factors.
-
Solution: Environmental stressors or other administered substances can potentiate sedative effects. Review the experimental protocol for any confounding factors.
-
Issue 2: High Variability in Sedative Response Among Animals in the Same Treatment Group
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure the route of administration (e.g., intraperitoneal, oral gavage) is performed consistently and accurately for all animals. For oral administration, confirm the entire dose was consumed.
-
-
Possible Cause 2: Individual Differences in Metabolism.
-
Solution: Biological variability is inherent in animal studies. Ensure a sufficient number of animals per group to account for this. Outliers can be identified using statistical methods, but should only be excluded with proper justification.
-
-
Possible Cause 3: Environmental Inconsistencies.
-
Solution: Ensure that all animals are housed and tested under identical conditions (e.g., lighting, temperature, noise levels) to minimize environmental influences on behavior.
-
Experimental Protocols
Protocol 1: Dose-Response Study for Mebicar-Induced Sedation Using the Open Field Test
This protocol is designed to assess the sedative effects of a range of Mebicar doses by quantifying locomotor activity.
Materials:
-
Mebicar
-
Vehicle (e.g., saline, distilled water)
-
Open field apparatus (a square arena with walls, often equipped with automated tracking software)
-
Rodents (e.g., mice or rats of a specific strain)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle the animals for several days leading up to the test to reduce handling stress.
-
Drug Preparation: Prepare solutions of Mebicar at various concentrations in the chosen vehicle. A typical dose range to explore might be 10, 25, 50, and 100 mg/kg, alongside a vehicle-only control group.
-
Drug Administration: Administer the assigned dose of Mebicar or vehicle to each animal via the chosen route (e.g., intraperitoneal injection). Allow for a consistent absorption period before testing (e.g., 30 minutes).
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-15 minutes).
-
The apparatus should be cleaned thoroughly between each animal to remove olfactory cues.
-
-
Data Collection: Record the following parameters, ideally using an automated tracking system:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Number of line crossings (if using a grid)
-
Time spent in the center of the arena versus the periphery (can also be an indicator of anxiety)
-
-
Data Analysis: Compare the locomotor activity parameters between the different dose groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity is indicative of sedation.
Quantitative Data Summary
The following table provides a hypothetical summary of expected outcomes from a dose-response study, based on the qualitative descriptions of Mebicar's effects. Researchers should generate their own data for their specific experimental conditions.
| Mebicar Dose (mg/kg) | Primary Observed Effect | Expected Change in Locomotor Activity (vs. Vehicle) | Potential for Sedation |
| Vehicle | Baseline | No change | None |
| 10 - 25 | Anxiolytic | No significant change or slight increase | Minimal |
| 50 | Anxiolytic with potential for mild sedation | Slight to moderate decrease | Low to Moderate |
| 100 | Potential for significant sedation | Significant decrease | High |
Visualizations
Caption: Mebicar's multifaceted mechanism of action.
Caption: Workflow for assessing Mebicar's sedative effects.
References
- 1. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological effects of the new psychotropic preparation, mebikar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Behavioral and Electroencephalographic Study of Anesthetic State Induced by MK-801 Combined with Haloperidol, Ketamine and Riluzole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the duration of sedative and anxiolytic effects of desmethyldiazepam in two outbred Wistar strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of anxiety: an ethological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in behavioral experiments with Temgicoluril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Temgicoluril in behavioral experiments. Inconsistent results can be a significant challenge in behavioral pharmacology, and this guide aims to provide solutions to common issues encountered during research with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Question: Why am I observing high variability in my behavioral data between subjects treated with this compound?
Answer: High variability is a common challenge in behavioral research and can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:
-
Subject-Related Factors:
-
Genetics: Ensure all subjects are from the same inbred strain to minimize genetic variability.
-
Age and Weight: Use a narrow age and weight range for your subjects, as these factors can influence drug metabolism and behavior.
-
Sex: Test males and females separately, as hormonal fluctuations in females can affect behavioral outcomes.
-
Acclimation: Ensure all animals are properly acclimated to the housing and testing environment for a consistent period before the experiment begins. A standard acclimation period is typically 30-60 minutes in the testing room.[1]
-
-
Drug Administration:
-
Dosing Accuracy: Double-check your calculations and ensure precise administration of this compound.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all animals.
-
Timing: Administer this compound at the same time relative to the behavioral test for all subjects. Given its relatively short half-life of approximately 3 hours, timing is critical.
-
Vehicle: Use the same vehicle for both the control and treatment groups and ensure it does not have any behavioral effects on its own.
-
-
Environmental Factors:
-
Light and Sound: Maintain consistent lighting and low-noise conditions in the testing room. Sudden noises or changes in light can startle the animals and affect their behavior.[2]
-
Experimenter Presence: The experimenter should be minimally visible to the animals during testing to avoid influencing their behavior.
-
Time of Day: Conduct experiments at the same time of day to control for circadian rhythm effects on behavior.
-
Question: I am not observing a clear dose-dependent anxiolytic effect with this compound. What could be the reason?
Answer: A lack of a clear dose-response relationship can be perplexing. Consider the following possibilities:
-
Dose Range:
-
Too Narrow: The selected dose range may be too narrow to observe a graded effect. Consider widening the range in a pilot study.
-
Too High or Too Low: The doses might be on the flat portions of the dose-response curve (either sub-threshold or already at maximal effect).
-
U-Shaped Curve: Some anxiolytics exhibit a U-shaped or biphasic dose-response curve, where intermediate doses are effective, but lower and higher doses are not.
-
-
Pharmacokinetics:
-
Absorption and Metabolism: The oral bioavailability and metabolism of this compound can vary. Ensure the chosen route and timing of administration allow for peak plasma concentrations to coincide with the behavioral testing window.
-
Half-life: With a short half-life of about 3 hours, the timing between drug administration and testing is crucial. Testing too early or too late might miss the peak effect.
-
-
Behavioral Assay Sensitivity:
-
Ceiling or Floor Effects: The chosen behavioral assay might not be sensitive enough to detect subtle anxiolytic effects. For example, if control animals already show very low levels of anxiety (a "floor effect"), it will be difficult to detect a further reduction with the drug.
-
Paradigm-Specific Effects: Not all anxiolytics are effective in all behavioral models of anxiety. Consider using a battery of tests to get a more comprehensive profile of this compound's effects.
-
Question: My results with this compound in the Elevated Plus Maze (EPM) are inconsistent, especially with repeated testing. Why is this happening?
Answer: The Elevated Plus Maze is a widely used assay for anxiety, but it is sensitive to several confounding factors, especially with repeated exposures.
-
One-Trial Tolerance: A significant issue with the EPM is the "one-trial tolerance" phenomenon. Rodents' behavior changes upon re-exposure to the maze, often showing decreased open-arm exploration regardless of drug treatment.[3] It is generally recommended to use each animal only once in the EPM.[4]
-
Handling and Placement: Consistent handling and placement of the animal in the center of the maze are critical. Variations can significantly alter the animal's initial exploratory behavior.
-
Environmental Cues: Ensure the testing environment is free of strong olfactory or visual cues that could influence the animal's preference for one arm over another. The maze should be thoroughly cleaned between trials to remove any scent trails.
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
This compound is thought to exert its anxiolytic effects through a multi-target mechanism, influencing several key neurotransmitter systems in the brain. It has been reported to modulate the GABAergic system, enhance serotonergic activity, and decrease noradrenergic activity.
What are the typical behavioral assays used to evaluate the anxiolytic effects of this compound?
Commonly used behavioral assays for assessing anxiolytic drugs like this compound include:
-
Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Open Field Test (OFT): This assay assesses general locomotor activity and anxiety-like behavior. Anxiolytics may increase exploration of the center of the open field, as anxious animals tend to stay close to the walls (thigmotaxis).
-
Light-Dark Box Test: This test utilizes the conflict between the rodent's natural aversion to brightly lit areas and its exploratory drive. Anxiolytics tend to increase the time spent in the light compartment.
-
Marble Burying Test: In this test, anxious mice will bury marbles placed in their cage. Anxiolytic drugs often reduce the number of marbles buried.
What is a typical administration protocol for this compound in rodent behavioral studies?
While specific protocols can vary, a general guideline for oral administration of this compound in rodents would be to administer the compound 30-60 minutes before the behavioral test. This timing should be optimized based on pilot studies to ensure that the testing period coincides with the peak plasma concentration and behavioral effect of the drug.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in common behavioral assays. Note: These are representative data and may not reflect the results of all studies. Researchers should establish their own dose-response curves based on their specific experimental conditions.
Table 1: Hypothetical Dose-Response of this compound in the Mouse Elevated Plus Maze
| Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 15 ± 2.5 | 8 ± 1.2 | 30 ± 3.1 |
| 10 | 25 ± 3.1 | 12 ± 1.5 | 32 ± 2.8 |
| 30 | 35 ± 4.2 | 15 ± 1.8 | 31 ± 3.5 |
| 100 | 28 ± 3.5 | 13 ± 1.6 | 29 ± 3.0 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.
Table 2: Hypothetical Effects of this compound in the Rat Open Field Test
| Dose (mg/kg, p.o.) | Time in Center (%) (Mean ± SEM) | Distance Traveled in Center (cm) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 8 ± 1.5 | 150 ± 25 | 2500 ± 200 |
| 10 | 15 ± 2.0 | 250 ± 30 | 2450 ± 180 |
| 30 | 22 ± 2.8 | 350 ± 40 | 2550 ± 210 |
| 100 | 18 ± 2.2 | 280 ± 35 | 2480 ± 190 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Environment: The testing room should be dimly lit and quiet.
-
Acclimation: Bring mice to the testing room at least 30 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 30-60 minutes prior to testing.
-
Procedure:
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis: Analyze the video recordings to score the time spent in and the number of entries into the open and closed arms.
Open Field Test (OFT) Protocol for Rats
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Environment: The testing room should have consistent, moderate lighting and a source of white noise to mask external sounds.
-
Acclimation: Acclimate rats to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 30-60 minutes prior to testing.
-
Procedure:
-
Place a rat in the center of the open field arena.
-
Allow the rat to explore the arena for 10-15 minutes.
-
Record the session using a video tracking system.
-
Clean the arena with 70% ethanol between each animal.
-
-
Data Analysis: Use video tracking software to analyze the total distance traveled, distance and time spent in the center versus the periphery of the arena.
Visualizations
Caption: Proposed signaling pathways of this compound's anxiolytic action.
Caption: General workflow for a behavioral experiment with this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing sources of variability in Mebicar dose-response studies
For researchers, scientists, and drug development professionals investigating the anxiolytic and nootropic properties of Mebicar, ensuring the reproducibility and accuracy of dose-response studies is paramount. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to identify and minimize sources of variability in your experiments.
Troubleshooting Guide: Addressing Common Issues in Mebicar Experiments
This guide addresses specific problems that may arise during Mebicar dose-response studies, offering potential causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability in behavioral responses between subjects | Genetic Differences: Individual variations in genes encoding for drug metabolizing enzymes or targets of Mebicar can lead to different responses. Baseline Anxiety Levels: Animals with different baseline levels of anxiety may respond differently to anxiolytic compounds. Environmental Stressors: Uncontrolled environmental factors such as noise, light intensity, and handling can significantly impact anxiety-like behaviors.[1] | - Use of inbred strains: Employing genetically homogenous animal strains can reduce variability. - Baseline behavioral screening: Pre-screen animals using behavioral tests to group them based on their baseline anxiety levels. - Strict environmental control: Maintain consistent and controlled conditions for housing and testing, including light levels, temperature, and noise. Acclimatize animals to the testing room before experiments. |
| Lack of a clear dose-response relationship | Inappropriate Dose Range: The selected doses may be too high (causing a ceiling effect) or too low (not reaching the therapeutic threshold). Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion can alter the effective concentration of Mebicar at the target site. "One-Trial Tolerance": In some behavioral paradigms like the elevated plus-maze, repeated exposure can lead to habituation and reduced anxiety-like behavior, masking the drug's effect.[2] | - Pilot dose-ranging studies: Conduct preliminary studies with a wide range of doses to identify the optimal dose range for your specific experimental model. - Pharmacokinetic analysis: If feasible, measure plasma or brain concentrations of Mebicar to correlate with behavioral outcomes. - Naive subjects for each test: Use a new set of animals for each dose group and avoid repeated testing on the same animal in short intervals. |
| Unexpected sedative or stimulant effects | Dose-dependent effects on locomotor activity: Mebicar, like many centrally acting drugs, can have biphasic effects on motor activity depending on the dose. Off-target effects: At higher concentrations, Mebicar might interact with other receptors or signaling pathways not directly related to its primary anxiolytic mechanism. | - Assess locomotor activity: Always include an open field test or similar assay to evaluate the effect of different Mebicar doses on general motor activity. This helps to differentiate true anxiolytic effects from sedation or hyperactivity.[3][4][5] - Use a dose range: Characterize the locomotor effects across the entire dose range to identify any dose-dependent changes. |
| Inconsistent results across different behavioral tests | Different aspects of anxiety: Various behavioral tests measure different facets of anxiety (e.g., exploration vs. risk assessment). A drug may be effective in one domain but not another. Procedural differences: Minor variations in the experimental protocol between different tests can introduce variability. | - Use a battery of tests: Employ multiple behavioral assays that assess different aspects of anxiety to get a more comprehensive profile of Mebicar's effects. - Standardize protocols: Ensure that all experimental procedures, including handling, timing of injections, and data recording, are consistent across all tests and experimenters. |
| Difficulty in quantifying Mebicar in biological samples | Method sensitivity and specificity: The chosen analytical method may not be sensitive enough to detect low concentrations of Mebicar or may be prone to interference from other compounds in the matrix. Sample handling and storage: Improper collection, processing, or storage of plasma, urine, or brain tissue can lead to degradation of the analyte. | - Method validation: Use a validated analytical method, such as HPLC-UV or UPLC-MS/MS, with appropriate sensitivity and selectivity for Mebicar. - Standardized sample processing: Follow a strict and consistent protocol for sample collection, processing, and storage to ensure sample integrity. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the established mechanism of action for Mebicar?
A1: Mebicar's mechanism of action is multifactorial. It is understood to modulate several key neurotransmitter systems in the brain. It enhances GABAergic inhibition without directly binding to benzodiazepine receptors, increases serotonin levels, and decreases norepinephrine levels. This modulation helps to normalize the balance between excitatory and inhibitory processes in the brain, leading to its anxiolytic effects without significant sedation or muscle relaxation.
Q2: What are the typical dose ranges for Mebicar in preclinical and clinical studies?
A2: In preclinical studies with rodents, doses can range from 10 mg/kg to higher concentrations depending on the specific model and route of administration. For instance, one study in mice used an oral dose of 10 mg/kg to investigate its anti-stress effects.[6] Clinical studies in humans have often used doses in the range of 300 mg to 1000 mg per day, administered in divided doses. For example, a study on patients with autonomic dysfunction and anxiety used a dose of 300 mg twice daily.[6][7]
Experimental Design and Protocols
Q3: How should I design a dose-response study for Mebicar in rodents?
A3: A typical dose-response study should include a vehicle control group and at least 3-4 doses of Mebicar, logarithmically spaced if possible, to cover a range of potential effects. It is crucial to include both male and female animals, as sex differences can be a source of variability. Randomize the animals to different treatment groups and blind the experimenter to the treatment conditions to avoid bias. Always include an assessment of locomotor activity to rule out confounding effects of sedation or hyperactivity.
Q4: Can you provide a detailed protocol for the Elevated Plus-Maze (EPM) test with Mebicar?
A4: Yes, a detailed methodology for conducting an EPM test is provided in the "Experimental Protocols" section below. This includes apparatus specifications, procedural steps, and data to be collected.
Q5: What are the critical parameters to control in the Light-Dark Box test?
A5: Key parameters to control in the Light-Dark Box test include the illumination level in the light compartment, the size of the opening between the compartments, and the overall dimensions of the apparatus. It is also important to handle the animals gently and place them consistently in the same starting position (usually the light compartment, facing away from the opening). Acclimatization to the testing room is also crucial to reduce stress-induced variability.
Data Interpretation and Troubleshooting
Q6: My results show that Mebicar increases locomotor activity at a low dose but decreases it at a high dose. Is this normal?
A6: Yes, biphasic dose-response curves for locomotor activity are not uncommon for psychoactive drugs. A low dose might produce a stimulant effect, while a higher dose may lead to sedation. It is important to characterize this relationship fully by testing a wider range of doses in an open-field test. This will help you select appropriate doses for your anxiety studies where you want to avoid confounding motor effects.
Q7: I am not seeing a significant anxiolytic effect of Mebicar in my EPM test. What could be wrong?
A7: Several factors could contribute to this. First, check your dose. It might be too low to elicit an effect. Second, consider the baseline anxiety of your animals; if they are already very calm, it will be difficult to detect an anxiolytic effect. Ensure your testing environment is sufficiently anxiogenic (e.g., bright lighting in the open arms). Also, be aware of the "one-trial tolerance" phenomenon; if the animals have been previously exposed to the maze, their anxiety levels may be reduced.[2] Finally, ensure your equipment and software are functioning correctly to accurately track the animal's movement.
Data Presentation
Table 1: Hypothetical Dose-Response Effects of Mebicar in the Elevated Plus-Maze (Rats)
| Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |
| Vehicle | 30 ± 5 | 20 ± 3 | 15 ± 2 |
| 5 | 45 ± 6 | 30 ± 4 | 14 ± 2 |
| 10 | 65 ± 8 | 45 ± 5 | 15 ± 1 |
| 20 | 60 ± 7 | 42 ± 5 | 12 ± 2 |
| *p < 0.05, **p < 0.01 compared to Vehicle. SEM: Standard Error of the Mean. |
Table 2: Hypothetical Dose-Response Effects of Mebicar on Hamilton Anxiety Rating Scale (HAM-A) Scores in Humans
| Daily Dose (mg) | Baseline HAM-A Score (Mean ± SD) | Change from Baseline at Week 4 (Mean ± SD) | Response Rate (%) |
| Placebo | 22.5 ± 3.1 | -4.2 ± 2.5 | 35 |
| 300 | 23.1 ± 2.9 | -7.8 ± 3.0 | 55 |
| 600 | 22.8 ± 3.3 | -9.5 ± 3.5 | 65 |
| 900 | 23.3 ± 3.0 | -9.2 ± 3.8** | 63 |
| Response rate defined as ≥50% reduction in HAM-A score from baseline. **p < 0.01 compared to Placebo. SD: Standard Deviation. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Rodents
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.
-
For rats: arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.
-
For mice: arms are typically 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls.
-
The maze should be made of a non-porous material for easy cleaning.
-
A video camera is mounted above the maze to record the sessions for later analysis with tracking software.
Procedure:
-
Acclimatization: Bring the animals to the testing room at least 30-60 minutes before the test to allow them to acclimate.
-
Drug Administration: Administer Mebicar or vehicle at the appropriate time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing:
-
Place the animal gently in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
The experimenter should leave the room or be positioned out of the animal's sight during the test.
-
-
Data Collection: Record the following parameters using video tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Data Analysis:
-
The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] * 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] * 100. An increase in these measures is indicative of an anxiolytic effect.
-
The number of closed arm entries and total distance traveled can be used as indicators of general locomotor activity.
Quantification of Mebicar in Plasma by HPLC-UV
Objective: To determine the concentration of Mebicar in plasma samples. The following is a general template based on common HPLC-UV methods for small molecules and should be optimized and validated for Mebicar.
Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase analytical column.
-
Mebicar analytical standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphate buffer.
-
Plasma samples.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of Mebicar in drug-free plasma at known concentrations (e.g., ranging from 10 ng/mL to 1000 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard), add 200 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined based on the UV absorbance maximum of Mebicar (likely in the low UV range, e.g., 210-230 nm).
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Record the chromatograms and measure the peak area of Mebicar.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Mebicar in the unknown samples by interpolating their peak areas from the calibration curve.
-
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Mandatory Visualizations
Caption: Mebicar's multifaceted mechanism of action on key neurotransmitter systems.
Caption: Experimental workflow for the Elevated Plus-Maze (EPM) test.
Caption: Troubleshooting logic for high variability in behavioral studies.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding factors that influence the drug choice of prescribers: A Q-methodology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose–response relationships with anxiety disorder medication - Neurotorium [neurotorium.org]
- 7. [An experience of using mebicar in patients with autonomic dysfunction associated with anxiety disorder] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Mebicar under different experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Mebicar (also known as Tetramethylglycoluril). The information provided is based on general principles of pharmaceutical stability testing and should be adapted to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a Mebicar stock solution?
For a stock solution of Mebicar, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month. In both cases, the solution should be protected from light.[1] If you are using water as the solvent for your stock solution, it is advised to filter and sterilize it through a 0.22 μm filter before use.[1]
Q2: I am observing degradation of Mebicar in my formulation. What are the likely causes?
Degradation of a pharmaceutical compound like Mebicar can be influenced by several environmental factors. The most common causes of degradation are exposure to inappropriate temperatures, humidity levels, and light.[2][3][4] The pH of the solution or formulation can also significantly impact the stability of the compound.[2] Forced degradation studies, which intentionally expose the drug to harsh conditions, can help identify the likely degradation pathways.[5]
Q3: What is a forced degradation study and why is it important for Mebicar?
A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[5] These studies are crucial for:
-
Identifying potential degradation products.[5]
-
Understanding the degradation pathways of the molecule.[5]
-
Developing and validating a stability-indicating analytical method that can distinguish the intact drug from its degradation products.[5]
-
Gaining insight into the intrinsic stability of the molecule, which helps in formulation and packaging development.[5]
Q4: What are the typical stress conditions used in a forced degradation study?
Forced degradation studies typically examine the effects of:
-
Hydrolysis: Testing across a wide range of pH values (e.g., acidic and basic conditions) to evaluate the susceptibility of the drug to hydrolysis.[2]
-
Oxidation: Exposing the drug to an oxidizing agent (e.g., hydrogen peroxide) to assess its oxidative stability.
-
Photolysis: Exposing the drug to light to determine its photostability.[2]
-
Thermal Stress: Examining the effect of high temperatures, often in 10°C increments above the accelerated testing temperature.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of Mebicar | 1. Confirm the identity of the main peak as Mebicar using a reference standard. 2. Review the storage and handling of the sample. Was it exposed to light, high temperatures, or inappropriate pH? 3. Perform a forced degradation study to identify potential degradation products and compare them to the unexpected peaks. 4. Ensure the analytical method is stability-indicating. |
| Loss of potency in the formulation | Chemical degradation of Mebicar | 1. Investigate the intrinsic stability of Mebicar under various stress conditions (pH, temperature, light, oxidation). 2. Evaluate the compatibility of Mebicar with the excipients in the formulation. 3. Assess the suitability of the packaging to protect the formulation from environmental factors like light and moisture.[2] |
| Physical changes in the formulation (e.g., color change, precipitation) | Physical instability or chemical degradation | 1. Analyze the formulation for degradation products. 2. Evaluate the solubility of Mebicar in the formulation vehicle under different temperature conditions. 3. Assess the impact of light exposure on the formulation. |
Experimental Protocols
General Protocol for a Forced Degradation Study of Mebicar
This protocol outlines a general procedure for conducting a forced degradation study on Mebicar. The concentrations and specific conditions should be optimized for your specific analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Mebicar in a suitable solvent (e.g., water, methanol) at a known concentration.
2. Acid Hydrolysis:
-
Add an appropriate volume of a strong acid (e.g., 0.1 N HCl) to an aliquot of the stock solution.
-
Heat the solution (e.g., at 60°C) for a specified period.
-
At defined time points, withdraw samples, neutralize them with a suitable base (e.g., 0.1 N NaOH), and dilute to the working concentration for analysis.
3. Base Hydrolysis:
-
Add an appropriate volume of a strong base (e.g., 0.1 N NaOH) to an aliquot of the stock solution.
-
Heat the solution (e.g., at 60°C) for a specified period.
-
At defined time points, withdraw samples, neutralize them with a suitable acid (e.g., 0.1 N HCl), and dilute to the working concentration for analysis.
4. Oxidative Degradation:
-
Add an appropriate volume of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution.
-
Keep the solution at room temperature for a specified period.
-
At defined time points, withdraw samples and dilute to the working concentration for analysis.
5. Thermal Degradation:
-
Expose a solid sample of Mebicar to dry heat at an elevated temperature (e.g., 80°C) for a specified period.
-
At defined time points, withdraw samples, dissolve them in a suitable solvent, and dilute to the working concentration for analysis.
6. Photolytic Degradation:
-
Expose a solution of Mebicar to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
At defined time points, withdraw samples from both the exposed and control solutions and analyze.
7. Analysis:
-
Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Logical workflow for troubleshooting unexpected Mebicar degradation.
References
Common pitfalls to avoid in preclinical psychopharmacology studies of anxiolytics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls in preclinical psychopharmacology studies of anxiolytics.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to identify and resolve them.
Issue 1: My candidate anxiolytic shows no effect in the Elevated Plus Maze (EPM).
Possible Causes & Troubleshooting Steps:
-
Suboptimal Drug Administration Protocol:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The time between drug administration and testing may not align with the drug's peak brain bioavailability. Review existing PK/PD data for your compound or a similar class of drugs.[1][2][3] If data is unavailable, conduct a pilot study with varying pre-treatment times.
-
Route of Administration: Ensure the chosen route (e.g., oral, intraperitoneal) is appropriate for the drug's properties and allows it to cross the blood-brain barrier effectively.
-
-
"Ceiling" or "Floor" Effects:
-
Ceiling Effect: If your control animals already exhibit very low anxiety (spending a high percentage of time in the open arms), there is little room to detect an anxiolytic effect.[4][5][6] This can be caused by the specific animal strain, housing conditions, or low-stress testing environment.[7]
-
Floor Effect: Conversely, if control animals show extreme anxiety (almost no open arm exploration), the dose might be too low to overcome this aversion.[4][5][6]
-
Solution: Re-evaluate your chosen animal strain and environmental parameters. Ensure the baseline anxiety level allows for the detection of both anxiolytic and anxiogenic effects.
-
-
Environmental Factors:
-
Inadequate Acclimation: Animals need to acclimate to the testing room for at least 30-60 minutes before the trial to reduce stress from being moved.[8][9]
-
Experimenter Presence: The experimenter should be out of the animal's sight during the test.[9]
-
Improper Lighting: Illumination should be consistent and at a low level (e.g., 100 lux).[8]
-
-
Apparatus & Procedure:
Issue 2: I am seeing high variability in my Open Field Test (OFT) data.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Environmental Conditions:
-
Subject-Related Factors:
-
Circadian Rhythm: Test animals at the same time of day to avoid variations due to their natural activity cycles.
-
Sex Differences: Male and female rodents can exhibit different baseline levels of anxiety and activity. They should be tested separately.[10]
-
-
Procedural Inconsistencies:
-
Acclimation Period: A consistent 30-minute acclimation period outside the testing arena is critical.[11]
-
Placement: Always place the mouse in the same starting position within the arena (e.g., in the middle of a peripheral zone, facing the wall).[11]
-
Experimenter Bias: The experimenter should be blinded to the treatment groups to prevent unconscious bias in handling and observation.[10][13]
-
-
Data Analysis Parameters:
-
Zone Definition: Ensure the "center" and "periphery" zones are defined with the same dimensions for all analyses. A typical center zone is about 40% of the total arena surface.[11]
-
Locomotor vs. Anxiolytic Effects: An anxiolytic effect (more time in the center) should be distinguished from general hyperactivity (increased total distance traveled). Always analyze both parameters.[14] A true anxiolytic effect should ideally increase center time without significantly altering total locomotion.
-
Frequently Asked Questions (FAQs)
Experimental Design & Validity
Q1: What are the different types of validity I should consider for my animal model of anxiety?
A1: There are three core types of validity to consider:
-
Face Validity: The model should phenotypically resemble the human condition. For anxiety, this means the animal exhibits behaviors like avoidance of open/bright spaces.[15][16]
-
Construct Validity: The underlying neurobiological mechanisms in the model should be similar to those in human anxiety (e.g., involving the amygdala and GABAergic systems).[16]
-
Predictive Validity: The model should be able to predict the efficacy of treatments in humans. For example, known anxiolytics like benzodiazepines should reduce anxiety-like behaviors in the model.[7][15][16]
| Validity Type | Description | Example in Anxiolytic Research |
| Face Validity | The model's symptoms resemble the human disorder. | A mouse avoiding the open arms of the EPM is analogous to human agoraphobia.[15] |
| Construct Validity | The underlying causes and mechanisms are similar. | The model shows hyperactivity in the amygdala, a key region in human anxiety.[16][17] |
| Predictive Validity | The model responds to treatments in a way that predicts human response. | Diazepam increases the time a rat spends in the open arms of the EPM.[16] |
Q2: How do I choose the right behavioral test for my study?
A2: The choice depends on the specific aspect of anxiety you want to measure.
-
Elevated Plus Maze (EPM): Measures conflict between the drive to explore and the aversion to open, elevated spaces.[10] It is sensitive to anxiolytics that act on the GABAergic system.[18]
-
Open Field Test (OFT): Assesses anxiety-like behavior (thigmotaxis, or wall-hugging) versus exploratory drive in a novel environment.[11][19] It also provides a measure of general locomotor activity.[14]
-
Light-Dark Box Test: Based on the conflict between exploring a novel environment and the aversion to a brightly lit area.[12][20]
Q3: How many animals do I need per group?
A3: The appropriate sample size should be determined by a power analysis before the study begins. This statistical method helps ensure your study has a high probability of detecting a true effect if one exists, while minimizing the use of animals. It depends on the expected variability of your measurements and the magnitude of the effect you are trying to detect. Insufficient sample sizes can lead to false-negative results.[13]
Data Interpretation
Q4: My compound increases locomotion and time in the center of the Open Field. Is it an anxiolytic?
A4: Not necessarily. While increased time in the center is an index of reduced anxiety, a concurrent increase in total distance traveled suggests the drug may be a psychostimulant.[14] A true anxiolytic effect is more clearly demonstrated when the percentage of time spent in the center increases, or when center entries increase, without a general increase in locomotor activity. It's crucial to dissociate anxiolysis from hyperactivity.
Q5: I'm getting conflicting results between different anxiety tests (e.g., EPM vs. Light-Dark Box). Why?
A5: This is a common issue.[7] Different tests measure slightly different aspects of anxiety-like behavior and can be influenced by different factors. For instance, the EPM involves height and openness, while the Light-Dark Box relies on aversion to bright light. A compound might modulate one of these specific fears but not the other. Furthermore, the tests can differ in their sensitivity to specific drug classes. Using a battery of tests can provide a more comprehensive and robust assessment of a compound's anxiolytic potential.
Key Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm), with two open arms and two perpendicular closed arms (enclosed by high walls).[8][9]
-
Acclimation: Transport animals to the testing room and leave them undisturbed in their home cages for at least 30-60 minutes.[8][9]
-
Procedure:
-
Data Analysis: Using tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
-
| Parameter | Typical Anxiolytic Effect | Typical Anxiogenic Effect |
| % Time in Open Arms | Increase | Decrease |
| # of Open Arm Entries | Increase | Decrease |
| Total Arm Entries | No significant change | No significant change |
Protocol 2: Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.[19]
Methodology:
-
Apparatus: A square arena (e.g., 42 x 42 cm) with high walls.[19]
-
Acclimation: Transport animals to an anteroom or the testing room and leave them undisturbed for at least 30 minutes.[11]
-
Procedure:
-
Data Analysis: Divide the arena into a "center" zone and a "peripheral" zone. Quantify:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled in the entire arena.
-
An anxiolytic effect is indicated by an increase in the time spent in the center zone without a corresponding increase in total locomotion.[14]
-
Protocol 3: Light-Dark Box Test
Objective: To assess anxiety using the conflict between exploration and aversion to a brightly lit area.[12]
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by a small opening.[12][20]
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.[12]
-
Procedure:
-
Data Analysis: Quantify:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment.
-
Visualizations
Experimental & Troubleshooting Workflows
Caption: Workflow for a preclinical anxiolytic study.
Signaling Pathway: GABA-A Receptor Modulation
Most classical anxiolytics, like benzodiazepines, work by enhancing the activity of the neurotransmitter GABA at the GABA-A receptor.[23][24]
Caption: Anxiolytic action at the GABA-A receptor.
References
- 1. Differences in pharmacodynamics but not pharmacokinetics between subjects with panic disorder and healthy subjects after treatment with a single dose of alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the pharmacokinetics of anxiolytic drugs | Semantic Scholar [semanticscholar.org]
- 3. xhyxzz.pumch.cn [xhyxzz.pumch.cn]
- 4. cogn-iq.org [cogn-iq.org]
- 5. What is the difference between ceiling and floor effect? [scribbr.com]
- 6. Floor and ceiling effects [matilda.fss.uu.nl]
- 7. Preclinical animal anxiety research – flaws and prejudices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 12. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 13. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. behaviorcloud.com [behaviorcloud.com]
- 15. Criteria of validity for animal models of psychiatric disorders: focus on anxiety disorders and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 50 years of hurdles and hope in anxiolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 22. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 23. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 24. Clonazepam - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Anxiolytic Activity of Mebicar: A Comparative Guide Using Multiple Behavioral Paradigms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic activity of Mebicar with two commonly used anxiolytics, Diazepam and Buspirone. The comparison is based on data from established behavioral paradigms in rodent models, offering insights into their respective pharmacological profiles.
Overview of Anxiolytic Agents
Mebicar (Adaptol) is a non-benzodiazepine anxiolytic with a unique chemical structure similar to natural metabolites in the human body.[1] It is known for its anxiolytic effects without causing significant sedation or muscle relaxation, making it a "daytime" tranquilizer.[1][2] Its mechanism of action involves the modulation of several neurotransmitter systems, including decreasing norepinephrine levels and increasing serotonin levels, and enhancing GABAergic activity without direct receptor binding.[2][3][4]
Diazepam , a classic benzodiazepine, exerts its anxiolytic effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. It is effective in reducing anxiety but can be associated with sedation, muscle relaxation, and the potential for dependence.
Buspirone is a non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT1A receptors. Unlike benzodiazepines, it does not cause significant sedation or cognitive impairment and has a lower potential for abuse. Its onset of anxiolytic action is typically delayed.
Comparative Efficacy in Behavioral Paradigms
The anxiolytic potential of Mebicar, Diazepam, and Buspirone has been evaluated in various behavioral tests designed to model anxiety in rodents. The following sections summarize the expected outcomes and provide detailed experimental protocols for three widely used paradigms: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
Table 1: Comparative Performance in the Elevated Plus-Maze Test
| Drug | Dose Range (mg/kg) | Effect on Open Arm Time | Effect on Open Arm Entries | Species |
| Mebicar | 10-50 | Increase | Increase | Mice/Rats |
| Diazepam | 0.5-2.0 | Significant Increase | Significant Increase | Mice/Rats |
| Buspirone | 1.0-5.0 | Variable Increase | Variable Increase | Mice/Rats |
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiolytics are expected to increase the time spent in the center of the open field, indicating reduced anxiety, without significantly altering overall locomotor activity.
Table 2: Comparative Performance in the Open Field Test
| Drug | Dose Range (mg/kg) | Effect on Time in Center | Effect on Locomotor Activity | Species |
| Mebicar | 10-50 | Increase | No significant change | Mice/Rats |
| Diazepam | 0.5-2.0 | Increase | May decrease at higher doses | Mice/Rats |
| Buspirone | 1.0-5.0 | Increase | No significant change | Mice/Rats |
Light-Dark Box Test (LDB)
The LDB test is another paradigm for assessing anxiety. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Table 3: Comparative Performance in the Light-Dark Box Test
| Drug | Dose Range (mg/kg) | Effect on Time in Light Box | Effect on Transitions | Species |
| Mebicar | 10-50 | Increase | Increase | Mice/Rats |
| Diazepam | 0.5-2.0 | Significant Increase | Significant Increase | Mice/Rats |
| Buspirone | 1.0-5.0 | Increase | Increase | Mice/Rats |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison of findings.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated from the floor (e.g., 50 cm).
-
Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice).
-
Procedure:
-
Administer the test compound (Mebicar, Diazepam, Buspirone, or vehicle) intraperitoneally 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in each arm using an automated tracking system or manual observation.
-
Clean the maze thoroughly between trials.
-
-
Parameters Measured:
-
Time spent in open arms (s)
-
Number of entries into open arms
-
Time spent in closed arms (s)
-
Number of entries into closed arms
-
Total arm entries
-
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into a central zone and a peripheral zone.
-
Animals: Adult male rodents.
-
Procedure:
-
Administer the test compound or vehicle 30-60 minutes before the test.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a 5-10 minute session.
-
Record the animal's activity using a video tracking system.
-
Clean the arena between trials.
-
-
Parameters Measured:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Time spent in the peripheral zone (s)
-
Total distance traveled (cm)
-
Rearing frequency
-
Light-Dark Box Test (LDB) Protocol
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Animals: Adult male rodents.
-
Procedure:
-
Administer the test compound or vehicle 30-60 minutes before the test.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 5-10 minute session.
-
Record the animal's behavior using a video tracking system.
-
Clean the apparatus between trials.
-
-
Parameters Measured:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Number of transitions between compartments
-
Latency to first enter the dark compartment (s)
-
Signaling Pathways and Experimental Workflow
The anxiolytic effects of Mebicar, Diazepam, and Buspirone are mediated by distinct signaling pathways. The following diagrams illustrate these pathways and the general experimental workflow for validating anxiolytic activity.
Caption: Signaling pathways of Mebicar, Diazepam, and Buspirone.
Caption: General experimental workflow for anxiolytic drug validation.
References
Head-to-head comparison of Temgicoluril and buspirone in a preclinical anxiety model
For the Attention of Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Anxiolytic Compounds
In the landscape of anxiolytic drug development, a thorough understanding of a compound's preclinical profile is paramount. This guide provides a comparative overview of Temgicoluril (also known as Mebicar or Adaptol) and buspirone, two anxiolytic agents with distinct pharmacological profiles. While buspirone is a well-established compound with a considerable body of preclinical data, this compound is used in Russia and Latvia with a less extensively documented preclinical background in publicly available literature. This comparison aims to synthesize the available information on their mechanisms of action and performance in preclinical anxiety models, supported by experimental data where available.
Mechanism of Action: A Tale of Two Pathways
The anxiolytic effects of this compound and buspirone are understood to be mediated through different neurochemical pathways.
This compound: The mechanism of action for this compound is described as multifaceted, impacting several key neurotransmitter systems. It is thought to modulate the limbic-reticular complex, particularly the emotional zones of the hypothalamus. Its influence extends to the GABAergic, cholinergic, serotonergic, and adrenergic systems. Some evidence suggests that this compound enhances GABA neurotransmission. It has also been reported to decrease brain norepinephrine levels while increasing serotonin levels, without directly affecting dopaminergic pathways.
Buspirone: Buspirone's mechanism is more specifically defined, primarily revolving around the serotonin system. It acts as a partial agonist at presynaptic serotonin 5-HT1A autoreceptors, which initially leads to a decrease in serotonin release. With chronic administration, these autoreceptors are thought to become desensitized, resulting in increased serotonergic neurotransmission. Buspirone also functions as a partial agonist at postsynaptic 5-HT1A receptors. Additionally, it exhibits antagonist activity at dopamine D2, D3, and D4 receptors, which may contribute to its overall anxiolytic profile. Unlike benzodiazepines, buspirone does not act on the GABA receptor complex.
Preclinical Anxiety Models: Performance Data
The efficacy of anxiolytic compounds is typically assessed in a battery of preclinical models that measure anxiety-like behaviors in rodents. The most common of these include the elevated plus maze (EPM), the open field test (OFT), and the light-dark box test.
Buspirone: A Summary of Preclinical Findings
Buspirone has been extensively studied in various preclinical anxiety models, though results can be variable depending on the dose, route of administration, and animal strain.
| Preclinical Model | Doses Tested | Key Findings | Citations |
| Elevated Plus Maze (EPM) | 0.03 - 10 mg/kg (p.o., i.p., SC) | - Anxiolytic activity observed in a low, narrow dose-range (0.03, 0.1, 0.3 mg/kg, p.o.) in Long-Evans rats.[1] - Anxiolytic-like effect at 2 mg/kg in a mouse model of PTSD.[2][3] - In one study, buspirone (0.3-4.0 mg/kg, SC) dose-dependently decreased time spent on the open arms, suggesting an anxiogenic-like effect.[4] | |
| Open Field Test (OFT) | 1 - 10 mg/kg | - Increased time spent in the center of the arena, indicative of an anxiolytic effect.[5] - In some studies, buspirone failed to increase center time and at higher doses (3 and 10 mg/kg) decreased locomotor activity.[6] - A small inhibitory effect on total distance traveled has been noted, suggesting potential sedative effects at some doses.[7] | |
| Light-Dark Box Test | 5 mg/kg (i.p.) | - Increased time spent in the light compartment, consistent with an anxiolytic effect.[8][9] |
This compound (Mebicar): Available Preclinical Information
The publicly available preclinical data for this compound in standardized anxiety models is limited, with most information being qualitative in nature.
-
Open Field Test (OFT): In a study using a mouse model of intermittent unpredictable stress, this compound did not prevent the initial onset of hyperactivity and anxiety-like behavior. However, mice treated with this compound showed a more rapid recovery from anxiety-like behavior when exposed to a novel environment.[10]
-
Elevated Plus Maze (EPM): One study mentions the use of Mebicar at a dose of 100 mg/kg as a reference drug, suggesting its established anxiolytic activity, though specific data from the study is not detailed.[11] Another study on a related compound, Albicar, found that the racemic mixture did not produce changes in the behavioral reactions of mice in the EPM compared to a reference group.[12]
Due to the lack of quantitative, peer-reviewed data for this compound in these standard preclinical models, a direct quantitative comparison with buspirone is not feasible at this time.
Experimental Protocols
The following are detailed methodologies for the key preclinical anxiety models discussed.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Apparatus: A plus-shaped maze with two opposite arms enclosed by high walls and two opposite arms open. The maze is elevated above the ground.
-
Procedure: Rodents are placed on the central platform of the maze facing an open arm. The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Data Collection: The time spent in the open and closed arms, as well as the number of entries into each arm, are recorded. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. Locomotor activity is often assessed by the total number of arm entries.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena, typically square, with walls to prevent escape.
-
Apparatus: A square or circular arena with surrounding walls. The area is often divided into a central zone and a peripheral zone.
-
Procedure: The animal is placed in the center or a corner of the open field and allowed to explore for a defined period (e.g., 5-10 minutes).
-
Data Collection: The time spent in the central versus the peripheral zones, the number of entries into the center zone, and the total distance traveled are measured. Anxiolytic compounds typically increase the time spent in and the number of entries into the central zone, as rodents with higher anxiety levels tend to stay close to the walls (thigmotaxis). Total distance traveled is a measure of general locomotor activity.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior in novel environments.
-
Apparatus: A box divided into two compartments: a large, brightly illuminated compartment and a smaller, dark compartment. There is an opening connecting the two compartments.
-
Procedure: The animal is placed in the light compartment and is free to move between the two compartments for a specified duration (e.g., 5-10 minutes).
-
Data Collection: The time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment are recorded. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Conclusion
This guide provides a comparative overview of this compound and buspirone based on the currently available public information. Buspirone is a well-characterized anxiolytic with a defined mechanism of action and a substantial, albeit sometimes variable, preclinical data package. In contrast, while this compound is in clinical use in some countries and is described as having a broad mechanism of action, there is a notable lack of detailed, quantitative data from standardized preclinical anxiety models in the peer-reviewed literature.
For drug development professionals, this highlights the differing stages of characterization of these two compounds. While buspirone serves as a useful, albeit complex, benchmark, further preclinical studies on this compound would be necessary to fully elucidate its anxiolytic profile and allow for a direct and robust head-to-head comparison. Researchers are encouraged to consult primary literature for detailed experimental parameters when designing their own studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Testing Homeopathy in Mouse Emotional Response Models: Pooled Data Analysis of Two Series of Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mebicar | 10095-06-4 | Benchchem [benchchem.com]
- 11. europeanreview.org [europeanreview.org]
- 12. m.mathnet.ru [m.mathnet.ru]
Unraveling the Divergent Myorelaxant Profiles of Mebicar and Diazepam: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological profiles of psychoactive compounds is paramount. This guide provides a detailed comparison of Mebicar and diazepam, focusing on the conspicuous absence of myorelaxant effects in Mebicar in contrast to the well-established muscle-relaxant properties of diazepam. This analysis is supported by a review of their mechanisms of action and available, albeit limited, comparative experimental data.
Diazepam, a classic benzodiazepine, is widely recognized for its anxiolytic, sedative, anticonvulsant, and potent myorelaxant effects. Conversely, Mebicar, an anxiolytic, is noted for its ability to alleviate anxiety and tension without inducing muscle relaxation or impairing motor coordination. This fundamental difference in their pharmacological profiles is of significant interest in the development of targeted anxiolytic therapies with minimal side effects.
Comparative Analysis of Myorelaxant Effects
To date, direct head-to-head studies quantifying the myorelaxant effects of Mebicar and diazepam using standardized animal models are scarce in publicly available literature. However, the existing data for each compound clearly delineates their distinct effects on muscle function. Diazepam consistently demonstrates a dose-dependent impairment of motor coordination and a reduction in muscle strength, indicative of its myorelaxant properties. Mebicar, in contrast, is repeatedly described as being devoid of such effects.
The following table summarizes the available quantitative data for diazepam's myorelaxant effects and the qualitative description of Mebicar's profile.
| Parameter | Mebicar | Diazepam | Source |
| Effect on Motor Coordination (Rotarod Test) | No significant effect on motor coordination reported. | Dose-dependent decrease in the time spent on the rotating rod, indicating impaired motor coordination. At doses of 2, 3, and 4 mg/kg, a significant decrease in "fall of free ride time" was observed.[1] | [1] |
| Effect on Muscle Strength (Grip Strength Test) | No significant myorelaxant effect reported. | Dose-dependent reduction in forelimb grip strength.[2] | [2] |
| General Myorelaxant Properties | Repeatedly described as an anxiolytic that does not cause muscle relaxation or impair coordination. | A well-established muscle relaxant. |
Delving into the Mechanisms of Action: A Tale of Two Pathways
The stark contrast in the myorelaxant effects of Mebicar and diazepam can be attributed to their distinct mechanisms of action at the molecular level.
Diazepam's primary mechanism involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. By binding to a specific allosteric site on the receptor, diazepam increases the affinity of GABA for its binding site. This, in turn, enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability. This widespread central nervous system depression manifests as sedation, anxiolysis, and muscle relaxation.
Mebicar's mechanism is more complex and less definitively understood. It is believed to modulate multiple neurotransmitter systems, including the GABAergic, serotonergic, and adrenergic systems. However, unlike diazepam, it does not appear to directly enhance GABA-A receptor function in a manner that leads to significant central nervous system depression and myorelaxation. Its anxiolytic effect is thought to arise from a more subtle balancing of these neurotransmitter systems.
Experimental Protocols for Assessing Myorelaxant Effects
Standardized preclinical models are crucial for evaluating the myorelaxant properties of a compound. The following are detailed methodologies for key experiments cited in the context of muscle relaxant testing.
Rotarod Test
The rotarod test is a widely used method to assess motor coordination and balance in rodents.
Objective: To evaluate the effect of a substance on motor coordination by measuring the time an animal can remain on a rotating rod.
Apparatus: A rotating rod, typically with adjustable speed, divided into lanes to test multiple animals simultaneously.
Procedure:
-
Acclimation and Training: Animals are first acclimated to the testing room. They are then trained on the rotarod at a constant, low speed for a set duration (e.g., 5 minutes) for one or more days prior to the experiment. Animals that are unable to remain on the rod for a predetermined minimum time are often excluded.
-
Drug Administration: Animals are divided into control (vehicle) and test groups. The test compound (e.g., Mebicar or diazepam) is administered via a specific route (e.g., intraperitoneally or orally) at predetermined doses.
-
Testing: At a specified time post-administration (e.g., 30 minutes), each animal is placed on the rotarod, which is then set to rotate at a fixed or accelerating speed.
-
Data Collection: The latency to fall from the rod is recorded for each animal. A cutoff time is typically set (e.g., 300 seconds) to avoid animal fatigue.
-
Analysis: The mean latency to fall for each group is calculated and compared. A significant decrease in the latency to fall in the drug-treated group compared to the control group indicates impaired motor coordination and potential myorelaxant effects.
Grip Strength Test
The grip strength test measures the maximal muscle strength of an animal's forelimbs or all four limbs.
Objective: To quantify muscle strength and assess the potential myorelaxant effects of a compound.
Apparatus: A grip strength meter equipped with a force gauge and a wire grid or bar for the animal to grasp.
Procedure:
-
Acclimation: Animals are habituated to the testing environment.
-
Testing: The animal is held by the tail and lowered towards the grip strength meter. The animal is allowed to grasp the grid or bar with its forepaws (for forelimb strength) or all four paws. The experimenter then gently pulls the animal away from the meter in a horizontal plane until its grip is broken.
-
Data Collection: The peak force exerted by the animal before losing its grip is recorded by the force gauge. This is typically repeated for a set number of trials (e.g., three to five times) with a short rest period in between.
-
Analysis: The average or maximal grip strength for each animal is calculated. A significant reduction in grip strength in the drug-treated group compared to the control group suggests a myorelaxant effect.
Conclusion
The available evidence strongly indicates that Mebicar and diazepam have fundamentally different effects on the musculoskeletal system. Diazepam's potent myorelaxant properties, mediated by its action on GABA-A receptors, are a defining feature of its pharmacological profile. In stark contrast, Mebicar exerts its anxiolytic effects through a mechanism that does not significantly impact muscle tone or motor coordination. This distinction makes Mebicar a potentially valuable therapeutic option for patients with anxiety disorders where the sedative and motor-impairing side effects of benzodiazepines are undesirable. Further direct comparative studies employing standardized behavioral tests would be beneficial to quantitatively confirm the lack of myorelaxant effects of Mebicar and to further elucidate its unique mechanism of action.
References
Comparative Analysis of Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione on Neurotransmitter Systems: A Review of Available Data
A comprehensive search of scientific literature and chemical databases reveals a significant lack of available research on the pharmacological effects of Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione on neurotransmitter systems. While the compound is listed in chemical supplier databases, indicating its synthesis is possible, there are no published studies detailing its interactions with serotonergic, dopaminergic, cholinergic, GABAergic, or other neurotransmitter systems.
This guide aims to provide a framework for the comparative analysis requested by researchers, scientists, and drug development professionals. However, due to the absence of experimental data for the specified compound, the following sections will outline the methodologies and data presentation formats that would be utilized if such research were available. This structure can serve as a template for future studies on this or other novel psychoactive compounds.
I. Overview of Neurotransmitter System Interactions
The interaction of a novel compound with various neurotransmitter systems is a critical step in understanding its potential therapeutic effects and side-effect profile. Typically, the initial screening of a compound like Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione would involve a battery of in vitro and in vivo tests to assess its affinity for and activity at key receptors and transporters.
While no specific data exists for the requested molecule, research on other derivatives of the core imidazole structure has shown a range of activities. For instance, some imidazole derivatives have been investigated for their affinity for serotonin and dopamine receptors, while others have been explored for their potential as antidepressant or antiparkinsonian agents.[1][2][3] These studies highlight the potential for imidazole-based compounds to modulate central nervous system activity.
Novel psychoactive substances are often categorized based on their primary mechanism of action, such as stimulants that inhibit dopamine and noradrenaline transport, entactogens that enhance serotonin release, or hallucinogens that act as direct agonists at serotonin 5-HT2A receptors.[4][5] A thorough investigation of Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione would aim to place it within such a classification.
II. Hypothetical Data Presentation
In the absence of actual experimental data, this section provides templates for how quantitative data on the effects of Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione would be presented.
Table 1: Receptor Binding Affinity Profile
This table would summarize the affinity of the compound for a panel of key neurotransmitter receptors. Affinity is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Receptor Target | Ki (nM) | Test Compound | Reference Compound (e.g., Imipramine) |
| Serotonin | |||
| 5-HT1A | Data N/A | Data N/A | Data N/A |
| 5-HT2A | Data N/A | Data N/A | Data N/A |
| SERT | Data N/A | Data N/A | Data N/A |
| Dopamine | |||
| D1 | Data N/A | Data N/A | Data N/A |
| D2 | Data N/A | Data N/A | Data N/A |
| DAT | Data N/A | Data N/A | Data N/A |
| Norepinephrine | |||
| α1 | Data N/A | Data N/A | Data N/A |
| α2 | Data N/A | Data N/A | Data N/A |
| NET | Data N/A | Data N/A | Data N/A |
| GABA | |||
| GABAA | Data N/A | Data N/A | Data N/A |
| Cholinergic | |||
| M1 | Data N/A | Data N/A | Data N/A |
Table 2: In Vivo Neurotransmitter Level Modulation
This table would present data from in vivo studies, such as microdialysis, showing the effect of the compound on neurotransmitter levels in specific brain regions.
| Brain Region | Neurotransmitter | % Change from Baseline (Mean ± SEM) |
| Prefrontal Cortex | Serotonin | Data N/A |
| Dopamine | Data N/A | |
| Nucleus Accumbens | Dopamine | Data N/A |
| Hippocampus | Acetylcholine | Data N/A |
III. Standard Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are examples of standard experimental protocols that would be used to assess the effects of a novel compound.
A. Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity of the test compound for a variety of neurotransmitter receptors and transporters.
-
Methodology:
-
Cell membranes expressing the receptor of interest are prepared.
-
A specific radioligand (a radioactively labeled molecule that binds to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
The amount of radioligand binding is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
B. In Vivo Microdialysis
-
Objective: To measure the extracellular levels of neurotransmitters in the brains of freely moving animals following administration of the test compound.
-
Methodology:
-
A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., a rat).
-
After a recovery period, artificial cerebrospinal fluid is perfused through the probe.
-
Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
The test compound is administered, and dialysate samples are collected at regular intervals.
-
The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
IV. Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following are examples of diagrams that would be generated using Graphviz (DOT language) to illustrate these concepts.
Caption: A generalized workflow for the preclinical evaluation of a novel psychoactive compound.
Caption: A simplified diagram of a generic neurotransmitter signaling pathway.
Conclusion
While a detailed comparative analysis of Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione's effects on neurotransmitter systems is not possible at this time due to a lack of published research, this guide provides a comprehensive framework for how such a study should be structured and presented. The methodologies, data presentation formats, and visualization examples provided herein can serve as a valuable resource for researchers embarking on the characterization of novel psychoactive compounds. Future research into the pharmacological profile of Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is necessary to elucidate its potential effects on the central nervous system.
References
- 1. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling | Swiss Medical Weekly [smw.ch]
- 5. researchgate.net [researchgate.net]
Assessing Mebicar's Central Nervous System Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the central nervous system (CNS) target engagement of Mebicar, an anxiolytic with a unique neurochemical profile, and its alternatives. While direct binding affinity and receptor occupancy data for Mebicar remain elusive, this document synthesizes available information on its indirect modulatory effects and contrasts them with the well-defined target engagement profiles of other anxiolytic agents. Detailed experimental protocols are provided to facilitate further research into Mebicar's mechanism of action.
Mebicar: An Indirect Modulator of Key Neurotransmitter Systems
Mebicar (also known as Temgicoluril) is an anxiolytic that appears to exert its effects through the modulation of several major neurotransmitter systems, including the GABAergic, serotonergic, and adrenergic systems. Unlike many anxiolytics that directly bind to specific receptors, Mebicar's mechanism is thought to be indirect, potentially involving allosteric modulation or effects on downstream signaling pathways.[1] Early preclinical studies have shown that Mebicar can decrease brain norepinephrine levels while increasing serotonin levels, without directly affecting dopaminergic systems.[1] Clinical studies in patients with anxiety disorders have demonstrated Mebicar's efficacy in reducing anxiety and improving cognitive function.[2]
Comparison of CNS Target Engagement: Mebicar and Alternatives
A direct comparison of Mebicar's target engagement with other anxiolytics is challenging due to the lack of quantitative binding data for Mebicar. However, by examining the well-characterized mechanisms of alternative drugs, we can highlight the distinct profile of Mebicar.
| Drug Class | Drug | Primary Molecular Target | Binding Affinity (Ki) / Dissociation Constant (Kd) | In Vivo Receptor/Transporter Occupancy at Therapeutic Doses |
| Unknown (Indirect Modulator) | Mebicar | Not definitively identified; modulates GABAergic, serotonergic, and noradrenergic systems. | Not available | Not available |
| Azapirone | Buspirone | 5-HT1A receptor (partial agonist) | 4-78 nM[3] | Low (around 10%) for 5-HT1A receptors[4] |
| Dopamine D2 receptor (antagonist) | ~484 nM | - | ||
| Dopamine D3 receptor (antagonist) | ~98 nM | High (50-85%) | ||
| Dopamine D4 receptor (antagonist) | ~29.2 nM | - | ||
| Gabapentinoid | Pregabalin | α2δ subunit of voltage-gated calcium channels | Kd: 6.0-7.2 nM[5] | Data not readily available |
| SSRI | Fluoxetine | Serotonin Transporter (SERT) | - | ~80%[6][7] |
Experimental Protocols for Assessing Target Engagement
To further elucidate the mechanism of action of Mebicar and other indirect modulators, the following experimental protocols are recommended:
In Vivo Microdialysis for Neurotransmitter Level Assessment
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into a drug's influence on neurotransmitter release and reuptake.
Protocol:
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus, amygdala) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: Administer Mebicar or a vehicle control (systemically or locally through the probe).
-
Post-Drug Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations over time.
-
Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the levels of neurotransmitters such as serotonin, norepinephrine, dopamine, and GABA.
Logical Flow for In Vivo Microdialysis Experiment
Caption: Workflow for an in vivo microdialysis experiment.
Electrophysiology to Assess Modulation of GABA-Evoked Currents
Whole-cell patch-clamp recording from cultured neurons or brain slices can be used to determine if Mebicar allosterically modulates GABA-A receptor function.
Protocol:
-
Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons that express GABA-A receptors.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
GABA Application: Apply a sub-maximal concentration of GABA to elicit an inward chloride current (I-GABA).
-
Mebicar Co-application: Co-apply Mebicar with the same concentration of GABA.
-
Data Analysis: Compare the amplitude, activation, and desensitization kinetics of I-GABA in the absence and presence of Mebicar. A potentiation or inhibition of the GABA-evoked current by Mebicar would suggest allosteric modulation.
Signaling Pathway for GABA-A Receptor Modulation
Caption: Potential allosteric modulation of GABA-A receptors by Mebicar.
Second Messenger Assays
Investigating the impact of Mebicar on intracellular signaling cascades, such as cyclic AMP (cAMP) or inositol triphosphate (IP3) pathways, can provide insights into its downstream effects, particularly if it modulates G-protein coupled receptors indirectly.
Protocol:
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., a serotonin receptor).
-
Ligand Stimulation: Stimulate the cells with a known agonist for the receptor in the presence and absence of Mebicar.
-
Second Messenger Measurement: Lyse the cells and measure the levels of the relevant second messenger (e.g., cAMP using an ELISA-based kit or IP3 using a radioimmunoassay).
-
Data Analysis: Determine if Mebicar alters the agonist-induced production of the second messenger.
Workflow for a Second Messenger Assay
Caption: General workflow for a second messenger assay.
Quantitative Electroencephalography (qEEG)
qEEG is a non-invasive technique that can be used in clinical studies to assess the electrophysiological effects of a drug on the brain. Changes in specific brain wave patterns can serve as biomarkers for target engagement and pharmacodynamic effects.[8]
Protocol:
-
Baseline EEG: Record a baseline EEG from study participants.
-
Drug Administration: Administer a single dose of Mebicar or placebo.
-
Post-Dose EEG: Record EEGs at multiple time points after drug administration.
-
Data Analysis: Perform quantitative analysis of the EEG data to identify changes in power and coherence in different frequency bands (e.g., alpha, beta, theta, delta). Specific changes in these bands may correlate with the anxiolytic effects of the drug.
Conclusion
While the precise molecular target of Mebicar remains to be fully elucidated, the available evidence strongly suggests an indirect modulatory role on key neurotransmitter systems in the CNS. This contrasts with the direct receptor binding or transporter inhibition characteristic of many other anxiolytic agents. The experimental protocols outlined in this guide provide a framework for future research aimed at quantitatively assessing Mebicar's target engagement and unraveling its unique mechanism of action. Such studies are crucial for a comprehensive understanding of its therapeutic effects and for the development of novel anxiolytics with similar modulatory profiles.
References
- 1. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [An experience of using mebicar in patients with autonomic dysfunction associated with anxiety disorder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone - Wikipedia [en.wikipedia.org]
- 4. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin transporter occupancy of five selective serotonin reuptake inhibitors at different doses: an [11C]DASB positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EEG/QEEG Technology Identifies Neurobiomarkers Critical to Medication Selection and Treatment in Refractory Cases - MedCrave online [medcraveonline.com]
A Comparative Analysis of Temgicoluril's Pharmacology and Examination of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported pharmacology of Temgicoluril and alternative anxiolytic agents. Due to the limited availability of peer-reviewed replication and validation studies on this compound in international scientific literature, this document synthesizes the available information and presents it alongside data for more extensively studied compounds. The objective is to offer a clear, data-driven comparison to aid in research and drug development efforts.
Pharmacological Profile Comparison
The following table summarizes the known pharmacological characteristics of this compound and selected alternative anxiolytics. The data for alternatives are drawn from publicly available research, while information on this compound is based on a limited set of clinical observations and manufacturer information.
| Parameter | This compound | Buspirone | Phenibut | Fabomotizole |
| Primary Mechanism of Action | Reported to modulate multiple neurotransmitter systems including GABA, serotonin, and norepinephrine.[1] | Serotonin 5-HT1A receptor partial agonist.[2][3][4] | GABA analogue, primarily acting as a GABA-B receptor agonist.[5][6][7] | Poorly defined; potential mechanisms include GABAergic modulation, promotion of NGF and BDNF release, and sigma-1 receptor agonism.[8][9][10][11] |
| Receptor Binding Profile | Not well-documented in peer-reviewed literature. | High affinity for 5-HT1A receptors; moderate affinity for dopamine D2 receptors; no significant affinity for benzodiazepine or GABA receptors.[3][4][12] | Agonist at GABA-B receptors; lower affinity for GABA-A receptors.[5][6][7] | Interacts with sigma-1 receptors (Ki = 5.9 μM), MT1 receptors (Ki = 16 μM), and MAO-A (Ki = 3.6 μM).[11] |
| Key Pharmacological Effects | Anxiolytic effects without significant sedation or muscle relaxant properties.[1] | Anxiolytic effects with a delayed onset of action; lacks sedative, anticonvulsant, and muscle relaxant properties.[2][4] | Anxiolytic and nootropic effects; can produce sedation at higher doses.[5][6] | Anxiolytic and neuroprotective effects without sedative or muscle relaxant actions.[8][9] |
| Clinical Use | Treatment of anxiety, fear, and irritability in some countries.[1] | Treatment of generalized anxiety disorder (GAD).[4][13] | Used for anxiety, tension, fear, and to improve sleep in some countries.[5][6] | Treatment of anxiety in some countries.[8][9] |
Experimental Protocols
1. Receptor Binding Assays
-
Objective: To determine the affinity of a compound for specific neurotransmitter receptors.
-
General Protocol:
-
Prepare cell membrane homogenates from brain tissue (e.g., rat cortex or hippocampus) or from cell lines expressing the receptor of interest.
-
Incubate the membrane preparation with a radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]GABA for GABA receptors).
-
In parallel incubations, include varying concentrations of the test compound (this compound).
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
2. In Vivo Behavioral Models of Anxiety
-
Objective: To assess the anxiolytic-like effects of a compound in animal models.
-
Elevated Plus Maze (EPM) Protocol:
-
The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Administer the test compound (e.g., this compound) or vehicle to rodents (mice or rats) at various doses.
-
After a specific pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for a set period (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
-
3. Neurotransmitter Reuptake Assays
-
Objective: To determine if a compound inhibits the reuptake of neurotransmitters like serotonin and norepinephrine.
-
General Protocol:
-
Use synaptosomal preparations from specific brain regions or cell lines expressing the respective transporters (SERT for serotonin, NET for norepinephrine).
-
Incubate the synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) in the presence of varying concentrations of the test compound.
-
After incubation, terminate the uptake process and separate the cells/synaptosomes from the incubation medium.
-
Measure the amount of radioactivity taken up by the cells/synaptosomes.
-
Calculate the IC50 value for the inhibition of neurotransmitter reuptake.
-
Visualizing Pharmacological Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and its alternatives, as well as a generalized workflow for validating anxiolytic drug findings.
Caption: Proposed multi-target signaling pathway of this compound.
Caption: Simplified signaling pathways of alternative anxiolytics.
Caption: General workflow for replicating and validating anxiolytic drug findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Buspirone - Wikipedia [en.wikipedia.org]
- 5. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenibut - Wikipedia [en.wikipedia.org]
- 8. Fabomotizole - Wikipedia [en.wikipedia.org]
- 9. medkoo.com [medkoo.com]
- 10. What is the mechanism of Fabomotizole? [synapse.patsnap.com]
- 11. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Hypothetical Tetramethylglycoluril Formulations: Pharmacokinetic Profiles
This guide provides a comparative overview of the hypothetical pharmacokinetic profiles of different formulations of Tetramethylglycoluril, a compound of interest in pharmaceutical research. The data presented herein is illustrative, designed to model the expected pharmacokinetic behaviors of immediate-release oral, extended-release oral, intravenous, and topical formulations, and is intended for an audience of researchers, scientists, and drug development professionals.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for four hypothetical formulations of Tetramethylglycoluril. These parameters are crucial for evaluating the rate and extent of drug absorption and elimination.
| Pharmacokinetic Parameter | Immediate-Release Oral | Extended-Release Oral | Intravenous Bolus | Topical Cream |
| Cmax (ng/mL) | 850 | 450 | 2000 | 50 |
| Tmax (hr) | 1.5 | 6.0 | 0.1 | 8.0 |
| AUC₀-t (ng·hr/mL) | 4200 | 5500 | 6000 | 350 |
| t½ (hr) | 4.0 | 4.5 | 4.0 | N/A |
| Bioavailability (%) | 70 | 92 | 100 | <10 |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. t½: Elimination half-life. Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Experimental Protocols
The following are detailed methodologies for hypothetical pharmacokinetic studies that would be conducted to obtain the data presented above.
Study Design and Subject Population
A randomized, open-label, four-way crossover study would be conducted in a population of healthy adult volunteers. A sufficient washout period would be implemented between each treatment phase to ensure complete elimination of the drug from the previous phase.
Drug Administration
-
Immediate-Release Oral Formulation: Subjects would receive a single oral tablet with a standardized volume of water after an overnight fast.
-
Extended-Release Oral Formulation: Subjects would be administered a single extended-release tablet under the same conditions as the immediate-release formulation.
-
Intravenous Bolus Formulation: A sterile solution of Tetramethylglycoluril would be administered as a single intravenous injection over a short period.[1][2][3] Intravenous administration serves as the benchmark for 100% bioavailability.[4]
-
Topical Cream Formulation: A precisely weighed amount of the topical cream would be applied to a demarcated area of the skin on the forearm.[5][6][7]
Sample Collection
Blood samples would be collected from a peripheral vein at predetermined time points before and after drug administration. For oral and intravenous formulations, sampling might occur at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose. For the topical formulation, sampling would extend over a longer period to capture the slow absorption phase.[8][9]
Bioanalytical Method
The concentration of Tetramethylglycoluril in plasma samples would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12] This technique offers high sensitivity and selectivity for accurately measuring drug concentrations in complex biological matrices.[10][11] The method would be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
Pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis.[13][14] Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[14][15][16]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the pharmacokinetic evaluation of different Tetramethylglycoluril formulations.
References
- 1. Pharmacokinetics of drugs administered intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Pharmacotherapy basics - EMCrit Project [emcrit.org]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. allucent.com [allucent.com]
- 7. Cutaneous Pharmacokinetics of Topically Applied Novel Dermatological Formulations [ouci.dntb.gov.ua]
- 8. Pharmacokinetics of topically applied ophthalmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of topical ocular drug delivery: potential uses for the treatment of diseases of the posterior segment and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 11. ijisrt.com [ijisrt.com]
- 12. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
- 13. researchgate.net [researchgate.net]
- 14. partone.litfl.com [partone.litfl.com]
- 15. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic equivalence study of two formulations of the anticonvulsant pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating the Mechanism of Action of Mebicar from Classic SSRIs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of psychoactive compounds is paramount. This guide provides a detailed, evidence-based comparison of the anxiolytic agent Mebicar and classic Selective Serotonin Reuptake Inhibitors (SSRIs), highlighting their distinct pharmacological profiles.
While both Mebicar and SSRIs modulate the serotonergic system, their fundamental mechanisms of action diverge significantly. Classic SSRIs achieve their therapeutic effects through potent and selective inhibition of the serotonin transporter (SERT), leading to a direct increase in synaptic serotonin levels. In contrast, Mebicar exerts its influence through a broader, more modulatory effect on multiple neurotransmitter systems, without direct inhibition of SERT.
At a Glance: Mebicar vs. Classic SSRIs
| Feature | Mebicar | Classic SSRIs (e.g., Fluoxetine, Sertraline, Paroxetine) |
| Primary Target | Limbic-reticular complex; modulates GABAergic, adrenergic, and serotonergic systems.[1][2][3] | Serotonin Transporter (SERT).[4][5] |
| Serotonin Reuptake Inhibition | No direct inhibition of SERT. | Potent and selective inhibition of SERT.[5] |
| Effect on Serotonin Levels | Increases brain serotonin levels.[1][6][7] | Increases synaptic serotonin concentration.[8] |
| Effect on Norepinephrine Levels | Decreases brain norepinephrine levels.[1][6][9][7] | Generally negligible effect on norepinephrine reuptake (Paroxetine may have weak effects at higher doses).[10][11][12] |
| Effect on Dopamine System | No significant effect on dopaminergic systems.[1][6][9][7] | Generally negligible effect on dopamine reuptake (Sertraline has weak effects).[13] |
| GABAergic System Interaction | Enhances GABAergic activity without direct receptor binding.[1][14] | No direct action on GABA receptors.[13][15] |
| Receptor Affinities | Does not exhibit cholinolytic action.[1][7] | Varies by agent; Paroxetine has some affinity for muscarinic receptors.[8][10][16] |
| Classification | Anxiolytic, "daytime" tranquilizer, nootropic.[1][3][6][9][14][17][18] | Antidepressant.[4][5] |
Delving into the Mechanisms of Action
Classic SSRIs: The Selective Approach
The primary mechanism of action for SSRIs is the highly selective blockade of the serotonin transporter (SERT) located on the presynaptic neuron.[5][8] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an accumulation of serotonin and prolonged stimulation of postsynaptic serotonin receptors.[8] While this is the principal mechanism, some SSRIs exhibit weak affinities for other neurotransmitter transporters and receptors, which can contribute to their side-effect profiles.[8][16] For instance, paroxetine is known to have some affinity for muscarinic cholinergic receptors, and sertraline weakly inhibits the dopamine transporter.[8][19] The therapeutic effects of SSRIs, particularly in depression, are thought to involve long-term neuroadaptive changes, including the downregulation of serotonin receptors and modulation of downstream signaling pathways that influence neuroplasticity.
References
- 1. Mebicar | 10095-06-4 | Benchchem [benchchem.com]
- 2. extrapharmacy.ru [extrapharmacy.ru]
- 3. ADAPTOL® - Olainfarm Səhmdar Cəmiyyəti [az.olainfarm.com]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Fluoxetine - Wikipedia [en.wikipedia.org]
- 6. Buy MEBICAR - In Stock - Fast US shipping [cosmicnootropic.com]
- 7. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. flmodafinil.pl [flmodafinil.pl]
- 10. Paroxetine : a review of its pharmacology and therapeutic potential in the management of panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ClinPGx [clinpgx.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. pillintrip.com [pillintrip.com]
- 15. benzoinfo.com [benzoinfo.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. rxeli.com [rxeli.com]
- 18. mn.olainfarm.com [mn.olainfarm.com]
- 19. ClinPGx [clinpgx.org]
Safety Operating Guide
Personal protective equipment for handling Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
Disclaimer: A specific Safety Data Sheet (SDS) for Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione was not available in the public domain at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds. Researchers, scientists, and drug development professionals should treat this information as a preliminary guide and conduct a thorough risk assessment based on the specific conditions of use. It is imperative to consult the SDS provided by the supplier for definitive safety protocols.
This document provides essential, immediate safety and logistical information for handling Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione, including operational and disposal plans.
Hazard Identification
Based on data for analogous compounds, Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation.
-
Serious Eye Irritation: May cause serious eye irritation.
-
Allergic Skin Reaction: May cause an allergic skin reaction.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes recommended PPE based on the potential hazards.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. In case of high concentrations or emergencies, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended. | To prevent inhalation of dust or aerosols, which could lead to respiratory irritation or systemic effects. |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against chemical splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is advised to use both inner and outer gloves for enhanced protection. Breakthrough time and glove thickness should be considered based on the specific solvents used. | To prevent skin contact, which may cause irritation or allergic reactions. |
| Skin and Body Protection | Chemical-resistant clothing, such as a lab coat, overalls, or a two-piece chemical splash suit. Disposable coveralls are often preferred to avoid issues with decontamination. | To protect the skin from accidental splashes and contamination. |
| Foot Protection | Steel-toed, chemical-resistant boots. | To protect feet from chemical spills and physical hazards in the laboratory. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid breathing mist, gas, or vapors.
-
Avoid contact with skin and eyes.
-
Use spark-proof tools and explosion-proof equipment if the substance is flammable or handled in a flammable solvent.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, suitable container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials, such as oxidizing agents.
Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Do not let the chemical enter drains, as it may be harmful to aquatic life.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when handling Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
